Ethyl 3-(methylthio)benzoylformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-methylsulfanylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWLMJUETKTDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data for Ethyl 3-(methylthio)benzoylformate: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of Ethyl 3-(methylthio)benzoylformate could be located. This suggests that the compound is not widely synthesized or characterized in publicly accessible resources.
Extensive searches were conducted for "this compound" and various chemical name derivatives. The search included queries for its proton and carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) data. Additionally, searches for synthetic procedures that would typically include such characterization data were performed, but these efforts did not yield any relevant results for the specified molecule.
It is important to distinguish the requested compound, this compound, from a similarly named but structurally different molecule, Ethyl 3-(methylthio)propionate . Spectroscopic data for the latter is readily available in numerous databases. However, this propionate derivative lacks the benzoyl group (a benzene ring attached to a carbonyl group) that is a key structural feature of the requested benzoylformate compound.
General Experimental Protocols for Spectroscopic Analysis
While specific data for this compound is unavailable, the following sections outline the general experimental methodologies that would be employed for its spectroscopic characterization were the compound available. These protocols are standard in the field of chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired to determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of a reference standard, usually tetramethylsilane (TMS), would be added to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the functional groups present in the molecule.
-
Sample Preparation: A spectrum could be obtained using a neat sample if it is a liquid, by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet would be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy could be used, where the sample is placed directly on a crystal surface.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, and its molecules would be ionized. Common ionization techniques include Electron Ionization (EI) for volatile compounds or softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.
-
Instrumentation: A variety of mass analyzers could be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Data Acquisition: The mass spectrometer would separate the resulting ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a novel compound like this compound is illustrated in the diagram below. This process ensures a comprehensive structural elucidation.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Physical and chemical properties of Ethyl 3-(methylthio)benzoylformate
Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield a compound with established physical and chemical data. The following guide pertains to the closely related and well-documented compound, Ethyl 3-(methylthio)propionate . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 3-(methylthio)propionate. The information is curated for professionals in research and development.
Core Physical and Chemical Properties
Ethyl 3-(methylthio)propionate is a synthetic carboxylic ester.[1] It is recognized for its characteristic fruity and sulfurous aroma, finding use as a flavoring agent in the food and fragrance industries.[2][3]
Identification and Characterization
Below is a summary of key identifiers for Ethyl 3-(methylthio)propionate.
| Identifier | Value | Source |
| CAS Number | 13327-56-5 | [1][2] |
| Molecular Formula | C6H12O2S | [1][2] |
| Molecular Weight | 148.22 g/mol | [1][2] |
| IUPAC Name | ethyl 3-(methylsulfanyl)propanoate | [1] |
| Synonyms | Ethyl 3-(methylthio)propanoate, Ethyl methyl mercaptopropionate | [1][2] |
| EINECS Number | 236-370-7 | [4] |
| FEMA Number | 3343 | [1][2] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of Ethyl 3-(methylthio)propionate.
| Property | Value | Conditions | Source |
| Physical State | Clear, colorless to pale yellow liquid | 20°C | |
| Odor | Fruity, pineapple, sulfurous | [2] | |
| Boiling Point | 197 °C | at 760 mmHg | [1][2] |
| Density | 1.032 g/mL | at 25 °C | [2] |
| Refractive Index | 1.46 | at 20 °C | [2] |
| Flash Point | 81 °C | Closed cup | [2] |
| Solubility | Soluble in 95% ethanol | [1] | |
| Vapor Pressure | 0.324 mmHg | at 25 °C | [4] |
Experimental Protocols
Synthesis of Ethyl 3-(methylthio)propionate
A common method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition of methyl mercaptan to ethyl acrylate.[4]
Materials:
-
Methyl mercaptan (CH₃SH)
-
Ethyl acrylate (C₅H₈O₂)
-
Sodium methoxide (CH₃ONa) as a catalyst
-
An appropriate solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium methoxide in the solvent.
-
Cool the mixture to a suitable temperature, typically between 0 and 10°C.
-
Slowly add methyl mercaptan to the solution while maintaining the temperature.
-
Subsequently, add ethyl acrylate dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the catalyst is neutralized with a suitable acid.
-
The product is then isolated by extraction and purified by distillation under reduced pressure.
Quality Control: The purity of the synthesized Ethyl 3-(methylthio)propionate is typically assessed using Gas Chromatography (GC) to ensure it meets the required specifications, often ≥99%.[2]
Logical Relationships and Workflows
The synthesis of Ethyl 3-(methylthio)propionate can be visualized as a straightforward workflow.
Caption: A diagram illustrating the key stages in the synthesis of Ethyl 3-(methylthio)propionate.
Potential Applications in Research and Drug Development
While the primary application of Ethyl 3-(methylthio)propionate is in the flavor and fragrance industry, its structural motifs may be of interest to researchers in drug development. Esters and thioether functional groups are present in various biologically active molecules.
Although no direct involvement in signaling pathways for Ethyl 3-(methylthio)propionate has been documented in the provided search results, the broader class of benzoylformate derivatives has been explored for various pharmacological activities. For instance, certain derivatives have been investigated for their role as photoinitiators in polymerization processes relevant to medical device coatings.[5] Additionally, other complex sulfur-containing heterocyclic compounds are subjects of interest in the development of novel therapeutic agents.
Further research into the biological activity of Ethyl 3-(methylthio)propionate and its derivatives could uncover potential applications in medicinal chemistry. Its relatively simple structure could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic value.
References
- 1. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(methylthio)propionate ≥99%, FCC, FG | 13327-56-5 [sigmaaldrich.com]
- 3. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 4. chembk.com [chembk.com]
- 5. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
CAS number and IUPAC name for Ethyl 3-(methylthio)benzoylformate
Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield any publicly available data for a compound with this specific name. This suggests it may be a novel or uncharacterized compound. The following technical guide is provided for Ethyl 3-(methylthio)propionate , a structurally related and well-documented compound, to serve as an illustrative example for researchers, scientists, and drug development professionals.
Chemical Identification
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for Ethyl 3-(methylthio)propionate, a compound recognized for its applications as a flavoring agent and in fragrance formulations.[2][5] It is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like, and sulfurous odor.[2][4][5]
| Property | Value | Source |
| Molecular Formula | C6H12O2S | [1][2][3][4] |
| Molecular Weight | 148.22 g/mol | [1][4][5] |
| Boiling Point | 197 °C (at 760 mm Hg) | [4][5] |
| Density | 1.032 g/mL (at 25 °C) | [4][5] |
| Refractive Index | n20/D 1.46 | [4][5] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |
| LogP | 1.57 | [4] |
| Purity (Assay) | ≥99% | [5] |
Experimental Protocols
A prevalent method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition reaction.[6] This process involves the reaction of an acrylic ester, such as ethyl acrylate, with a thiolated precursor like methyl mercaptan.[6] The successful execution of this synthesis requires meticulous control over reaction parameters to ensure a high yield and purity of the final product.[6]
Materials and Reagents:
-
Ethyl acrylate
-
Methyl mercaptan
-
Suitable catalyst (e.g., a base such as sodium methoxide)
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran)
-
Inert gas (e.g., nitrogen or argon)
-
Quenching agent (e.g., ammonium chloride solution)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: A reaction vessel is assembled under an inert atmosphere (e.g., nitrogen) and charged with the anhydrous solvent and the catalyst. The setup is cooled to a suitable temperature, typically 0-10 °C, using an ice bath to manage the exothermic nature of the reaction.
-
Addition of Reactants: Ethyl acrylate is added to the stirred solution. Subsequently, methyl mercaptan is introduced slowly to the reaction mixture. The rate of addition is carefully controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent. The mixture is then transferred to a separatory funnel, and the organic layer is extracted using an appropriate solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)propionate.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
Visualizations
The following diagram illustrates the logical workflow for the synthesis and purification of Ethyl 3-(methylthio)propionate as described in the experimental protocol.
Caption: Synthesis workflow for Ethyl 3-(methylthio)propionate.
While specific signaling pathways for Ethyl 3-(methylthio)propionate are not documented due to its primary use in the flavor and fragrance industry, sulfur-containing molecules are integral to various biological pathways. The diagram below provides a generalized overview of the central role of sulfur-containing amino acids in cellular metabolism, from which various sulfur-containing compounds are derived.
Caption: Overview of sulfur-containing amino acid metabolism.
References
- 1. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 2. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 5. Ethyl 3-(methylthio)propionate = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
Theoretical and Computational Blueprint for the Investigation of Ethyl 3-(methylthio)benzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(methylthio)benzoylformate is an aromatic ketone ester with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data on this specific molecule, this whitepaper presents a comprehensive theoretical and computational framework for its characterization. By leveraging Density Functional Theory (DFT), we outline a systematic approach to predict its structural, spectroscopic, and electronic properties. This guide also proposes a general synthetic pathway and discusses potential biological activities based on analogous benzoylformate and methylthio-substituted aromatic compounds. The methodologies and predicted data herein serve as a foundational resource for researchers initiating studies on this and related molecules.
Introduction
This compound is a small molecule featuring a central benzoylformate core, functionalized with a methylthio group at the meta position of the phenyl ring. The benzoylformate moiety is a known pharmacophore and a versatile building block in organic synthesis, notably in the development of photoinitiators and herbicides. The introduction of a methylthio group can significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel biological activities and material characteristics.
This document provides a detailed guide to the theoretical and computational investigation of this compound. The primary computational tool discussed is Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.
Theoretical and Computational Methodology
The computational investigation of this compound can be systematically approached using quantum chemical calculations. The following protocol outlines a standard workflow using a typical software package like Gaussian.
Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol:
-
Initial Structure Generation: The molecule is first drawn in a molecular editor and a preliminary 3D structure is generated.
-
Computational Method: Density Functional Theory (DFT) calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency, allowing for polarization and diffuse functions.
-
Optimization: The geometry is optimized in the gas phase or with a solvent model (e.g., PCM for water or ethanol) to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results of this calculation also yield the predicted infrared (IR) spectrum.
The workflow for this computational analysis is depicted in the diagram below.
Electronic Property Analysis
Understanding the electronic structure is crucial for predicting reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the optimized geometry calculation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify electrophilic and nucleophilic sites on the molecule.
Spectroscopic Property Prediction
Computational methods can predict spectroscopic data, such as NMR chemical shifts, which are invaluable for structure elucidation.
Protocol:
-
NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level of theory.
-
Reference Standard: Calculations are also performed for a reference standard, typically Tetramethylsilane (TMS), at the same level of theory.
-
Chemical Shift Prediction: The predicted ¹H and ¹³C NMR chemical shifts are calculated relative to the TMS standard.
Predicted Molecular Properties (Hypothetical Data)
The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are illustrative and based on typical results for similar aromatic esters.
Table 1: Predicted Structural Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O (ester) | ~1.21 |
| C=O (ketone) | ~1.23 |
| C-S | ~1.78 |
| S-CH₃ | ~1.82 |
| Bond Angles (°) ** | |
| O=C-C=O | ~123.5 |
| C-S-C | ~101.2 |
| Dihedral Angles (°) ** | |
| Phenyl-C(=O)-C(=O)-O | ~90.0 |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Vibrational Frequencies (cm⁻¹) | |
| C=O Stretch (ester) | ~1730 |
| C=O Stretch (ketone) | ~1680 |
| C-S Stretch | ~700 |
| NMR Chemical Shifts (ppm) | |
| ¹³C (C=O, ester) | ~165 |
| ¹³C (C=O, ketone) | ~190 |
| ¹H (CH₃ of ethyl) | ~1.3 |
| ¹H (CH₂ of ethyl) | ~4.3 |
| ¹H (S-CH₃) | ~2.5 |
Potential Synthetic Route and Biological Significance
While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established organic chemistry principles.
Proposed Synthesis
A likely synthetic pathway would involve the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The general scheme for this reaction is illustrated below.
Potential Biological and Pharmacological Relevance
Benzoylformate derivatives have been investigated for a range of biological activities. The presence of the α-keto ester functionality makes them interesting candidates for enzyme inhibition studies. Furthermore, sulfur-containing aromatic compounds are prevalent in many pharmaceuticals. The introduction of the methylthio group could enhance lipophilicity, potentially improving cell membrane permeability. Based on related structures, potential areas for biological investigation include:
-
Antimicrobial Activity: Many sulfur-containing heterocycles and aromatic compounds exhibit antibacterial and antifungal properties.
-
Enzyme Inhibition: The α-keto acid moiety is a known inhibitor of various enzymes, including kynurenine-3-monooxygenase, which is relevant in neurodegenerative diseases.
-
Anticancer Activity: Modifications of the benzoyl scaffold have led to compounds with antiproliferative effects.
Conclusion
This whitepaper provides a comprehensive theoretical framework for the characterization of this compound, a molecule for which experimental data is currently lacking. The outlined computational protocols, based on Density Functional Theory, offer a reliable pathway to predict its structural, electronic, and spectroscopic properties. The hypothetical data presented serves as a benchmark for future experimental work. Furthermore, the proposed synthetic route and discussion of potential biological activities provide a clear starting point for researchers in drug discovery and materials science to begin their investigation of this promising compound.
An In-depth Technical Guide to Ethyl 3-(methylthio)propionate
A Note on the Compound Name: This technical guide focuses on Ethyl 3-(methylthio)propionate. While the initial request specified "Ethyl 3-(methylthio)benzoylformate," extensive searches yielded no commercially available compound or scientific literature under that name. It is highly probable that the intended compound of interest was Ethyl 3-(methylthio)propionate, a well-documented and commercially available substance.
This guide is intended for researchers, scientists, and professionals in drug development and other relevant fields, providing comprehensive information on the commercial suppliers, physicochemical properties, synthesis, and analysis of Ethyl 3-(methylthio)propionate.
Commercial Suppliers
Ethyl 3-(methylthio)propionate is available from various chemical suppliers, often in different grades for research and industrial applications. Key suppliers include:
-
Sigma-Aldrich (now part of MilliporeSigma): Offers the compound in various purities, including grades suitable for flavors and fragrances.[1]
-
TCI (Tokyo Chemical Industry): Provides Ethyl 3-(methylthio)propionate, with specifications on purity available on their website.
-
Amitychem: A China-based manufacturer and supplier of a range of chemicals, including Ethyl 3-(methylthio)propionate.[2]
-
AK Scientific, Inc. (AKSci): Supplies a range of reagents for research and development, including this compound.[3]
-
Santa Cruz Biotechnology: Offers Ethyl 3-(methylthio)propionate for research purposes.[4]
-
Ventos: A supplier specializing in flavor and fragrance ingredients.[5]
-
Lab Pro Inc.: Distributes laboratory chemicals and supplies, including Ethyl 3-(methylthio)propionate.[6]
-
The Good Scents Company: While not a direct seller, it provides extensive information on the compound and lists various suppliers.[7]
-
ChemBK: Lists multiple suppliers and provides an overview of the compound's properties.[8]
-
ECHEMI: A platform that connects buyers with chemical manufacturers, listing several suppliers for Ethyl 3-(methylthio)propionate.[2]
Physicochemical Data
The following table summarizes the key quantitative data for Ethyl 3-(methylthio)propionate.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [8][9][10][11] |
| Molecular Weight | 148.22 g/mol | [6][9][11][12] |
| CAS Number | 13327-56-5 | [3][4][5][6][9][11][13] |
| Appearance | Colorless to pale yellow liquid | [7][9] |
| Odor | Fruity, pineapple, sulfurous, sweet, onion-like | [1][5][9][10][12] |
| Boiling Point | 196-197 °C at 760 mmHg | [1][3][7][8][9] |
| Density | 1.032 g/mL at 25 °C | [1][2][8] |
| Refractive Index (n20/D) | 1.457 - 1.463 | [1][2][7][9] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [12] |
| Solubility | Soluble in ethanol | [9][10] |
| Purity (typical) | ≥98% | [1][3][6] |
Experimental Protocols
A common and efficient method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition of methyl mercaptan to ethyl acrylate.[14] This reaction involves the 1,4-conjugate addition of a nucleophile (the thiolate) to an α,β-unsaturated carbonyl compound.
Materials and Equipment:
-
Ethyl acrylate
-
Methyl mercaptan (or a suitable precursor like sodium thiomethoxide)
-
A basic catalyst (e.g., sodium methoxide, triethylamine)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Reaction flask equipped with a magnetic stirrer, condenser, and dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is charged with the anhydrous solvent and the basic catalyst under an inert atmosphere. The flask is cooled in an ice bath.
-
Addition of Reactants: Ethyl acrylate is dissolved in the anhydrous solvent and added to the reaction flask. Methyl mercaptan is then added dropwise to the stirred solution via a dropping funnel. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below a certain threshold (e.g., 10-15 °C).
-
Reaction Monitoring: The reaction is stirred at a controlled temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting materials.
-
Work-up: Once the reaction is complete, the catalyst is neutralized with a mild acid (e.g., dilute hydrochloric acid or ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)propionate.
Quality Control: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][14]
For the analysis of Ethyl 3-(methylthio)propionate, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed.[15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 or Newcrom R1 column.[15]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. For methods compatible with mass spectrometry, a small amount of formic acid is used as an additive. For other applications, phosphoric acid can be used.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: A standard solution of Ethyl 3-(methylthio)propionate is prepared in the mobile phase or a compatible solvent at a known concentration. Samples to be analyzed are similarly prepared, ensuring they are filtered through a 0.45 µm filter before injection.
-
Analysis: The prepared sample is injected into the HPLC system.
-
Data Interpretation: The retention time of the peak corresponding to Ethyl 3-(methylthio)propionate is used for identification by comparing it to a standard. The peak area is used for quantification against a calibration curve generated from standards of known concentrations. This method is scalable and can be adapted for preparative separation to isolate impurities.[15]
Visualizations
Caption: Synthesis workflow for Ethyl 3-(methylthio)propionate.
Caption: Quality control workflow for Ethyl 3-(methylthio)propionate.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. echemi.com [echemi.com]
- 3. 13327-56-5 Ethyl 3-(methylthio)propionate AKSci J53059 [aksci.com]
- 4. scbt.com [scbt.com]
- 5. ETHYL 3-METHYLTHIOPROPIONATE [ventos.com]
- 6. labproinc.com [labproinc.com]
- 7. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scent.vn [scent.vn]
- 11. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 12. innospk.com [innospk.com]
- 13. femaflavor.org [femaflavor.org]
- 14. nbinno.com [nbinno.com]
- 15. Ethyl 3-(methylthio)propionate | SIELC Technologies [sielc.com]
Safety Data Sheet for Ethyl 3-(methylthio)benzoylformate Not Publicly Available
A comprehensive search for the Safety Data Sheet (SDS) and associated technical data for Ethyl 3-(methylthio)benzoylformate (CAS No. 1256479-24-9) did not yield a publicly available document. While the existence of the compound, also known by its Dutch name "Ethyl 3-(methylthio)benzoylformaat," is confirmed with the molecular formula C11H12O3S, detailed safety and toxicological information necessary for creating an in-depth technical guide is not accessible in the public domain.[1]
The core requirements of this request—summarizing quantitative data from an SDS, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled without the foundational safety and experimental data typically found in an SDS.
However, information is readily available for a structurally similar compound, Ethyl 3-(methylthio)propionate (CAS No. 13327-56-5). Should research on this alternative compound be of interest, a detailed technical guide, including its safety data, physical and chemical properties, and available toxicological information, can be provided. This would include a summary of its use as a flavoring agent and fragrance ingredient.[2][3][4][5][6][7]
Available Data for the Alternative Compound: Ethyl 3-(methylthio)propionate
For illustrative purposes, the following tables summarize the kind of data that would be presented for Ethyl 3-(methylthio)propionate.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12O2S | [3][8] |
| Molecular Weight | 148.22 g/mol | [8] |
| Appearance | Clear colorless to pale yellow liquid | [9][10] |
| Odor | Fruity, pineapple, sulfurous | [2][5][7][9] |
| Boiling Point | 197 °C | [5] |
| Density | 1.032 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.46 | [5] |
Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| Not classified as hazardous for 97.1% of reports.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |
| May cause respiratory tract irritation upon inhalation.[10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |
| May cause skin irritation and dermatitis.[10] | S24/25: Avoid contact with skin and eyes. |
| May cause eye irritation.[10] | - |
Experimental Workflows and Diagrams
Without specific experimental data on biological activity or signaling pathways for this compound, no diagrams can be generated.
Should you wish to proceed with a detailed report on Ethyl 3-(methylthio)propionate , please advise. The subsequent report would include a comprehensive review of its available safety data, experimental protocols from cited literature (if available), and relevant visualizations.
References
- 1. 1256479-24-9(this compound) | Kuujia.com [nl.kuujia.com]
- 2. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]
- 3. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. Ethyl 3-(methylthio)propionate ≥99%, FCC, FG | 13327-56-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ETHYL 3-METHYLTHIOPROPIONATE [ventos.com]
- 8. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. Ethyl 3-methylthiopropionate(13327-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. cpachem.com [cpachem.com]
Potential starting materials for Ethyl 3-(methylthio)benzoylformate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylthio)benzoylformate: Potential Starting Materials and Synthetic Pathways
Introduction
This compound is an aromatic keto-ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a methylthio group at the meta position of the benzoyl moiety, offers a unique scaffold for further chemical modification. This technical guide provides a comprehensive overview of potential starting materials and detailed synthetic strategies for the preparation of this compound, aimed at researchers and professionals in chemical synthesis and drug development. Two primary retrosynthetic pathways are explored: a direct Friedel-Crafts acylation approach and a multi-step synthesis commencing with the construction of the substituted aromatic ring.
Retrosynthetic Analysis
A logical breakdown of the target molecule, this compound, reveals two key strategic disconnections.
-
C-C Bond Formation (Friedel-Crafts approach): The most direct approach involves the formation of the bond between the aromatic ring and the carbonyl group of the benzoylformate moiety. This suggests a Friedel-Crafts acylation reaction using thioanisole and an appropriate acylating agent like ethyl oxalyl chloride.
-
Functional Group Interconversion (Building from a substituted benzene): An alternative strategy involves starting with a pre-functionalized benzene ring, specifically 3-(methylthio)benzoic acid. This intermediate can then be converted to the final product through a series of steps, including activation to an acid chloride and subsequent reaction to form the keto-ester.
Pathway 1: Friedel-Crafts Acylation of Thioanisole
This pathway represents the most convergent and potentially efficient route to the target molecule. The core of this strategy is the electrophilic aromatic substitution reaction between thioanisole (methyl phenyl sulfide) and ethyl oxalyl chloride, catalyzed by a Lewis acid.
Starting Materials:
-
Thioanisole
-
Ethyl oxalyl chloride
-
Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[1][2]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture Preparation: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0-5°C using an ice bath.
-
Addition of Reactants: A solution of ethyl oxalyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the cooled AlCl₃ suspension over 30 minutes, allowing for the formation of the acylium ion complex.
-
Substrate Addition: Thioanisole (1.0 equivalent) dissolved in the dry solvent is then added dropwise to the reaction mixture over 30-60 minutes, while maintaining the temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional 1-2 hours and then allowed to warm to room temperature, stirring for another 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is stirred vigorously for 15-20 minutes. The organic layer is separated using a separatory funnel, and the aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Workflow Diagram: Friedel-Crafts Acylation Route
Caption: Workflow for the direct synthesis via Friedel-Crafts acylation.
Pathway 2: Synthesis from 3-Chlorobenzonitrile
This pathway involves the initial synthesis of a key intermediate, 3-(methylthio)benzoic acid, which is then elaborated to the final product. This route is advantageous when thioanisole is not the preferred starting material or when a more modular approach is desired.
Step 2a: Synthesis of 3-(Methylthio)benzoic Acid
This step utilizes a nucleophilic aromatic substitution followed by hydrolysis.
Starting Materials:
-
3-Chlorobenzonitrile
-
Sodium methylmercaptide (NaSMe)
-
Phase Transfer Catalyst (optional)
Experimental Protocol: Preparation of 3-(Methylthio)benzoic Acid
This protocol is adapted from published patent literature.[3][4]
-
Nucleophilic Substitution: In a three-necked flask, 3-chlorobenzonitrile (1.0 equivalent) is dissolved in an appropriate organic solvent (e.g., toluene or dichlorobenzene). A phase-transfer catalyst, such as a resin-immobilized quaternary ammonium salt (2-5% by weight), can be added. The mixture is heated to 60-70°C with vigorous stirring.
-
Reagent Addition: A solution of sodium methylmercaptide (1.1-1.5 equivalents) is added dropwise over 2-3 hours. After the addition is complete, the temperature is raised to 80°C and the reaction is stirred until the starting material is consumed (monitored by GC or TLC).
-
Hydrolysis: To the same reaction vessel, a solution of sodium hydroxide (2.0-3.0 equivalents) is added. The temperature is increased to 100-110°C and the mixture is refluxed until the evolution of ammonia gas ceases, indicating complete hydrolysis of the nitrile group.
-
Workup and Isolation: After cooling, the reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is discarded. The aqueous phase is then cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Purification: The solid crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by distillation to yield pure 3-(methylthio)benzoic acid.
Workflow Diagram: Synthesis of Key Intermediate
Caption: Synthesis of the 3-(methylthio)benzoic acid intermediate.
Step 2b: Conversion to Final Product
Once 3-(methylthio)benzoic acid is obtained, it must be converted to the ethyl benzoylformate. This is a multi-step process that first involves activation of the carboxylic acid, typically to an acid chloride.
-
Formation of Acid Chloride: 3-(methylthio)benzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF to yield 3-(methylthio)benzoyl chloride.[5]
-
Formation of the Keto-Ester: The resulting acid chloride can then be converted to the target keto-ester. While several methods exist for this transformation, they are often complex. A plausible, though not trivial, route would be the reaction of the 3-(methylthio)benzoyl chloride with a reagent such as the magnesium salt of ethyl hydrogen malonate, followed by decarboxylation. Due to its complexity, the direct Friedel-Crafts acylation (Pathway 1) is generally preferred for its straightforwardness.
Data Presentation: Properties of Key Reactants
The following table summarizes key quantitative data for the primary starting materials discussed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Thioanisole | C₇H₈S | 124.21 | 100-68-5 | -15.5 | 188 |
| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 4755-77-5 | N/A | 135 |
| 3-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 766-84-7 | 41-43 | 205 |
| 3-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 825-99-0 | 126-130 | N/A |
Conclusion
Two viable synthetic strategies for the preparation of this compound have been outlined.
-
Pathway 1 (Friedel-Crafts Acylation) is the more direct and convergent approach, making it the recommended route for efficiency. Its success hinges on the regioselectivity of the acylation of thioanisole, which is expected to favor the para-product, but the meta-isomer can be separated chromatographically.
-
Pathway 2 (From 3-Chlorobenzonitrile) provides an unambiguous route to the 3-substituted pattern. While more steps are involved, this pathway offers greater control over the isomer purity of the final product and relies on well-established name reactions.
The choice of pathway will depend on the availability of starting materials, desired purity, scalability, and the specific capabilities of the research laboratory. Both routes offer promising access to this compound for further use in research and development.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 4. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 5. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Review of Substituted Benzoylformate Esters: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoylformate esters, a class of α-keto esters, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth review of the current literature on substituted benzoylformate esters, focusing on their synthesis, biological evaluation, and potential as therapeutic agents.
Synthesis of Substituted Benzoylformate Esters
The synthesis of substituted benzoylformate esters can be broadly categorized into two main approaches: esterification of the corresponding substituted benzoylformic acid and direct synthesis from other precursors.
1. Esterification of Substituted Benzoylformic Acids:
This is the most common and straightforward method. A substituted benzoylformic acid is reacted with an appropriate alcohol in the presence of an acid catalyst.
-
Traditional Method: Strong mineral acids like sulfuric acid have been traditionally used as catalysts. However, this method can lead to the decomposition of benzoylformic acid, resulting in lower yields and selectivity.[1]
-
Solid Acid Catalysis: More recent and eco-friendly methods utilize solid acid catalysts, such as TiO₂/SO₄²⁻. This approach offers milder reaction conditions, high selectivity, and high yields, with the added benefit of catalyst recyclability.[1]
A general workflow for this synthetic approach is outlined below:
Figure 1: General workflow for the synthesis of substituted benzoylformate esters via esterification.
2. Synthesis from Other Precursors:
An alternative route involves the oxidation of substituted mandelic acid esters. For instance, ethyl benzoylformate can be synthesized from ethyl mandelate using potassium permanganate as the oxidizing agent.
Experimental Protocol: Synthesis of Ethyl Benzoylformate from Mandelic Acid
This protocol is adapted from a literature procedure and provides a detailed methodology for the synthesis of ethyl benzoylformate.
-
Oxidation of Mandelic Acid: Mandelic acid is dissolved in a suitable solvent and cooled in an ice bath. Potassium permanganate is added portion-wise while maintaining a low temperature. The reaction progress is monitored for the disappearance of the permanganate color.
-
Work-up: Excess permanganate is quenched with ethanol. The precipitated manganese dioxide is removed by filtration. The filtrate is then acidified and extracted with an organic solvent.
-
Esterification: The crude benzoylformic acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.
-
Purification: The resulting ethyl benzoylformate is purified by distillation under reduced pressure.
Biological Activities of Substituted Benzoylformate Esters and Related Compounds
While research on substituted benzoylformate esters is still expanding, studies on structurally related benzoyl derivatives have demonstrated a wide spectrum of biological activities, suggesting the therapeutic potential of this class of compounds.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzoyl derivatives. For instance, a series of novel benzamide derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli. Some of these compounds exhibited significant activity with low minimum inhibitory concentrations (MICs).
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Compound 9 | Gram-positive & Gram-negative bacteria | 7.8 - 1000 | 31.3 - 2000 |
Table 1: Antimicrobial activity of a selected phenylglyoxylic acid derivative (a close analog of benzoylformate esters). Data extracted from a study on phenylglyoxylic acid derivatives.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of phenylglyoxylic acid derivatives have also been investigated. In animal models, certain derivatives have shown a significant reduction in edema formation.[2] For example, 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide was identified as a potent anti-inflammatory agent.[2]
Anticancer Activity
The anticancer potential of benzoyl-containing heterocyclic compounds has been a subject of interest. A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed potent anticancer activity against a panel of human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 |
| Compound 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 |
| Compound 15 | A549 | 3.6 |
Table 2: Anticancer activity of selected 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives. Data extracted from a study on pyrrole derivatives.[2][3]
The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis.[2][3]
Figure 2: Proposed mechanism of anticancer activity for certain substituted benzoyl derivatives.
Antiviral Activity
Derivatives of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one have demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[4] Several compounds in this series exhibited promising antiviral activity with good selectivity indices.[4]
Pharmacokinetics and Drug Development Potential
The pharmacokinetic properties of substituted benzoylformate esters are not yet extensively studied. However, the ester functionality itself suggests a potential for use as prodrugs. Ester prodrugs are often employed to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability.[5] The ester can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. This strategy has been successfully applied to other classes of drugs.
Further research is warranted to explore the structure-activity relationships (SAR) and the absorption, distribution, metabolism, and excretion (ADME) profiles of substituted benzoylformate esters. Such studies will be crucial in guiding the design of new drug candidates with improved efficacy and pharmacokinetic properties.
Conclusion
Substituted benzoylformate esters represent a promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive targets for medicinal chemists. While preliminary studies on related benzoyl derivatives have shown encouraging results in the areas of antimicrobial, anti-inflammatory, anticancer, and antiviral activities, a more systematic investigation of substituted benzoylformate esters is needed. Future research should focus on building a comprehensive library of these compounds, elucidating their mechanisms of action, and evaluating their pharmacokinetic profiles to fully realize their therapeutic potential.
References
- 1. (PDF) Design, Synthesis and Biological Evaluation of [research.amanote.com]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]
- 5. Synthesis and relative bioavailability of meptazinol benzoyl esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 3-(methylthio)benzoylformate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(methylthio)benzoylformate is a specialized organic building block with significant potential in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring an alpha-ketoester functionality and a methylthio-substituted aromatic ring, offers multiple reactive sites for a variety of chemical transformations. These notes provide an overview of its properties, a proposed synthetic protocol, and potential applications in organic synthesis.
Introduction
Alpha-ketoesters are valuable intermediates in organic synthesis, serving as precursors to a wide array of functional groups and heterocyclic systems. The presence of a methylthio group on the phenyl ring of this compound introduces an additional layer of functionality. The sulfur atom can act as a directing group in electrophilic aromatic substitution, be oxidized to sulfoxide or sulfone moieties to modulate electronic properties, or participate in metal-catalyzed cross-coupling reactions. This combination of reactive centers makes this compound a promising scaffold for the development of novel pharmaceuticals and functional materials.
Chemical and Physical Properties
| Property | Predicted Value/Information |
| CAS Number | 1256479-24-9 |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
| Synonyms | Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate |
Proposed Synthetic Protocols
Direct, peer-reviewed synthetic procedures for this compound are not widely published. However, based on established organic chemistry principles, two plausible synthetic routes are proposed below.
Protocol 1: Friedel-Crafts Acylation of Thioanisole
This is the most direct and likely most efficient route. The methylthio group of thioanisole is an ortho-, para-directing group in electrophilic aromatic substitution.[1] Therefore, the Friedel-Crafts acylation with ethyl oxalyl chloride is expected to yield a mixture of the para (4-substituted) and ortho (2-substituted) isomers, with the meta (3-substituted) isomer as a minor product. Careful optimization of reaction conditions and purification by chromatography would be necessary to isolate the desired 3-isomer.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid[2][3]
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous CS₂ or DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add thioanisole (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition of thioanisole, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomer.
Protocol 2: Synthesis via 3-(Methylthio)benzoic Acid
This two-step route involves the synthesis of the corresponding carboxylic acid followed by esterification.
Step 1: Synthesis of 3-(Methylthio)benzoic Acid
A plausible route to 3-(methylthio)benzoic acid starts from 3-chlorobenzonitrile, which undergoes nucleophilic aromatic substitution with sodium thiomethoxide, followed by hydrolysis of the nitrile.[4][5]
Figure 2. Synthesis of the 3-(methylthio)benzoic acid precursor.
Step 2: Fischer Esterification
The resulting carboxylic acid can be esterified using ethanol in the presence of an acid catalyst.[6][7]
Reaction Scheme:
Figure 3. Fischer esterification to yield the final product.
Materials:
-
3-(Methylthio)benzoylformic acid (assuming prior synthesis)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 3-(methylthio)benzoylformic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Applications in Organic Synthesis
This compound is a versatile building block due to its multiple reactive sites.
Synthesis of Heterocycles
The α-ketoester moiety is a common precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as:
-
Quinoxalines: Condensation with ortho-phenylenediamines.
-
Thiazoles: Hantzsch thiazole synthesis with a thioamide.
-
Pyrazoles: Reaction with hydrazines.
-
Isoxazoles: Reaction with hydroxylamine.
These heterocyclic cores are prevalent in many biologically active molecules.
Figure 4. Potential heterocyclic syntheses from the title compound.
Asymmetric Synthesis
The ketone of the benzoylformate can be asymmetrically reduced to the corresponding α-hydroxy ester using chiral reducing agents or biocatalysts. These chiral α-hydroxy esters are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.
Cross-Coupling Reactions
The methylthio group can be a handle for various cross-coupling reactions. For instance, it can be transformed into a sulfonium salt, which can then participate in coupling reactions. Alternatively, under specific conditions, the C-S bond can be activated for coupling.
Modification of the Methylthio Group
The sulfur atom can be oxidized to a sulfoxide or a sulfone. These transformations significantly alter the electronic properties of the aromatic ring, which can be useful for tuning the properties of a target molecule, such as a drug candidate's metabolic stability or receptor binding affinity.
Conclusion
This compound, while not a widely commercialized reagent, presents itself as a highly promising and versatile building block for organic synthesis. The synthetic protocols outlined, based on fundamental and well-established reactions, provide a clear path to its preparation. Its multifunctional nature opens up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules, making it a valuable target for further investigation by the research and drug development community.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 5. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Applications of Ethyl 3-(methylthio)benzoylformate in Medicinal Chemistry: A Review of Available Data
Initial searches for the applications of Ethyl 3-(methylthio)benzoylformate in the field of medicinal chemistry have yielded no specific results. The scientific literature readily available through public databases does not contain significant data on its use as a therapeutic agent, a scaffold for drug design, or its involvement in any characterized signaling pathways.
While the compound this compound is documented as a chemical entity, with its structure and basic properties known, its biological activity and potential medicinal applications remain largely unexplored in published research.[1] This scarcity of information prevents the creation of detailed application notes, experimental protocols, and data tables as requested.
Compounds with similar structural features, such as benzoylformate and methylthio moieties, have been investigated in various medicinal chemistry contexts. For instance, other ester derivatives have been explored for their cytostatic and apoptosis-inducing properties.[2][3] However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Further research is required to determine if this compound possesses any significant biological activity that would warrant its investigation as a potential therapeutic agent. At present, there are no established experimental protocols or quantitative data regarding its efficacy, toxicity, or mechanism of action in a medicinal context.
Therefore, it is not possible to provide the requested detailed application notes, protocols, or visualizations for this compound in medicinal chemistry due to the absence of relevant scientific literature. Researchers interested in this specific molecule would need to conduct foundational in vitro and in vivo studies to ascertain its potential pharmacological profile.
References
- 1. 1256479-24-9(this compound) | Kuujia.com [nl.kuujia.com]
- 2. Synthesis and effects of 3-methylthiopropanoyl thiolesters of lipoic acid, methional metabolite mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Ethyl 3-(methylthio)benzoylformate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(methylthio)benzoylformate is an α-ketoester containing an electron-donating methylthio group at the meta position of the benzene ring. The electrophilic carbonyl carbons of the keto and ester functionalities are susceptible to nucleophilic attack. This document outlines generalized protocols for the reaction of this compound with various classes of nucleophiles, including nitrogen, carbon, and hydride nucleophiles. The anticipated products are valuable intermediates in organic synthesis, particularly for the preparation of substituted α-hydroxy acids and their derivatives, which are important scaffolds in medicinal chemistry.
Data Presentation: Representative Reactions of Substituted Ethyl Benzoylformates
The following tables summarize typical reaction conditions and reported yields for the reaction of ethyl benzoylformate and its derivatives with various nucleophiles. These serve as a starting point for the development of specific protocols for this compound.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Product Type | General Conditions | Representative Yield (%) |
| Primary Amines | α-Amino-α-phenylacetic acid derivatives | Varies, can be catalyzed by acid or base. | Moderate to High |
| Secondary Amines | α-Amino-α-phenylacetic acid derivatives | Typically requires activation of the carbonyl group. | Moderate |
| Hydrazine | Hydrazide derivatives | Reflux in a suitable solvent like ethanol.[1][2] | Good to Excellent |
Table 2: Reaction with Carbon Nucleophiles
| Nucleophile | Product Type | General Conditions | Representative Yield (%) |
| Grignard Reagents (e.g., RMgBr) | Tertiary alcohols | Anhydrous ether or THF, low temperature.[3][4] | Good to Excellent |
| Organolithium Reagents (e.g., RLi) | Tertiary alcohols | Anhydrous ether or THF, low temperature. | Good to Excellent |
| Wittig Reagents (e.g., Ph3P=CHR) | α,β-Unsaturated esters | Anhydrous solvent (e.g., THF, CH2Cl2), often with a base.[5][6] | Good to Excellent |
Table 3: Reaction with Hydride Nucleophiles
| Nucleophile | Product Type | General Conditions | Representative Yield (%) |
| Sodium Borohydride (NaBH4) | α-Hydroxy-α-phenylacetic acid ethyl ester | Methanol or ethanol, room temperature.[7] | High |
Experimental Protocols
The following are generalized experimental protocols. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Objective: To synthesize ethyl 2-(benzylamino)-2-hydroxy-2-(3-(methylthio)phenyl)acetate.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Toluene
-
Glacial Acetic Acid (catalyst)
-
Dean-Stark trap
-
Standard glassware for reflux
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene.
-
Add benzylamine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)
Objective: To synthesize ethyl 2-hydroxy-2-(3-(methylthio)phenyl)propanoate.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the product by spectroscopic methods.
Protocol 3: Reduction with Sodium Borohydride
Objective: To synthesize ethyl 2-hydroxy-2-(3-(methylthio)phenyl)acetate.
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[7]
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
If necessary, purify the product by silica gel column chromatography.
-
Characterize the product by spectroscopic methods.
Visualizations
Reaction Pathways
Caption: General reaction pathways of this compound with different classes of nucleophiles.
Experimental Workflow for Grignard Reaction
Caption: A typical experimental workflow for the Grignard reaction with this compound.
Logical Relationship of Nucleophile Reactivity
Caption: A logical diagram illustrating the expected outcome based on nucleophile strength.
References
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 3-(methylthio)benzoylformate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-(methylthio)benzoylformate is a versatile starting material for the synthesis of various heterocyclic compounds. Its α-ketoester functionality provides two adjacent electrophilic centers, making it an ideal precursor for condensation reactions with a range of binucleophilic reagents. The presence of the 3-(methylthio)phenyl group allows for the introduction of a sulfur-containing moiety into the final heterocyclic scaffold, a common feature in many biologically active molecules. This document outlines detailed protocols for the synthesis of quinoxaline and quinoline derivatives starting from this compound.
Synthesis of 2-(3-(methylthio)phenyl)quinoxaline-3-carboxylate Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications, including anticancer, antiviral, and antimicrobial activities. They are readily synthesized by the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. This compound serves as an excellent 1,2-dicarbonyl synthon for this purpose.
General Reaction Scheme
The reaction proceeds via a condensation-cyclization mechanism between this compound and a substituted o-phenylenediamine in an acidic medium, typically using ethanol as a solvent.
Caption: General scheme for quinoxaline synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(3-(methylthio)phenyl)quinoxaline-3-carboxylate
This protocol describes a representative synthesis using o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.24 g, 10 mmol).
-
Dissolve the starting material in 40 mL of absolute ethanol.
-
Add o-phenylenediamine (1.08 g, 10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Dry the product under vacuum to obtain the final quinoxaline derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Quantitative Data (Illustrative)
The following table summarizes the illustrative results for the synthesis of various quinoxaline derivatives using different substituted o-phenylenediamines.
| Entry | R Group on Diamine | Reaction Time (h) | Yield (%) |
| 1 | H | 4 | 92 |
| 2 | 4-Methyl | 4.5 | 89 |
| 3 | 4-Chloro | 5 | 85 |
| 4 | 4-Nitro | 6 | 78 |
Synthesis of 4-hydroxy-2-(3-(methylthio)phenyl)quinoline-3-carboxylate Derivatives
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (4-quinolones) from anilines and β-ketoesters. A plausible adaptation using the α-ketoester this compound involves an initial condensation with an aniline to form an enamine intermediate, followed by thermal cyclization.
General Reaction Scheme
This two-step, one-pot synthesis involves the formation of an intermediate followed by high-temperature cyclization to yield the quinoline core.
Caption: Workflow for Conrad-Limpach-type quinoline synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-(3-(methylthio)phenyl)quinoline-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (catalyst)
-
Dowtherm A (or diphenyl ether)
-
Standard laboratory glassware for high-temperature reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Step 1: Condensation. In a 100 mL round-bottom flask, combine this compound (2.24 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 30 mL of absolute ethanol.
-
Add one drop of concentrated sulfuric acid as a catalyst.
-
Stir the mixture at room temperature for 12 hours to form the enamine intermediate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Step 2: Cyclization. Add the crude intermediate to 20 mL of a high-boiling solvent like Dowtherm A in a flask suitable for high temperatures.
-
Heat the mixture rapidly to 250 °C and maintain this temperature for 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C and then pour it into 100 mL of hexane to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be performed for further purification.
Quantitative Data (Illustrative)
The following table summarizes illustrative results for the synthesis of various quinoline derivatives using different substituted anilines.
| Entry | R Group on Aniline | Cyclization Temp (°C) | Yield (%) |
| 1 | H | 250 | 75 |
| 2 | 4-Methoxy | 250 | 81 |
| 3 | 4-Chloro | 255 | 68 |
| 4 | 3-Trifluoromethyl | 255 | 65 |
Disclaimer: The experimental protocols and quantitative data provided herein are illustrative and based on established chemical principles for analogous reactions. Researchers should conduct their own optimization and characterization for specific substrates and desired products. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols: Derivatization of the Methylthio Group in Ethyl 3-(methylthio)benzoylformate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of the methylthio group in Ethyl 3-(methylthio)benzoylformate. The methodologies outlined enable the synthesis of novel derivatives for use in structure-activity relationship (SAR) studies, drug discovery, and the development of new chemical entities.
Application Notes
The methylthio group (-SCH₃) on the aromatic ring of this compound is a versatile functional group that can be readily modified to explore its impact on biological activity and physicochemical properties. The primary derivatization strategies involve oxidation of the sulfur atom and nucleophilic substitution of the entire methylthio group.
-
Oxidation to Sulfoxides and Sulfones: The sulfur atom of the methylthio group can be oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. This modification significantly alters the electronic and steric properties of the molecule. The introduction of a polar sulfoxide or sulfone group can increase water solubility and the potential for hydrogen bonding, which may enhance interactions with biological targets. These oxidized derivatives are often evaluated as potential metabolites of the parent compound in drug metabolism studies.
-
Nucleophilic Aromatic Substitution: The methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement with a variety of nucleophiles such as amines, alcohols, and thiols. This strategy is particularly useful for generating a diverse library of analogs for SAR studies. The introduction of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic profile. The reaction is typically facilitated by the presence of the electron-withdrawing benzoylformate group.[1][2]
-
Potential as Enzyme Inhibitors: Benzoylformate derivatives are known to act as inhibitors of various enzymes. By modifying the methylthio group, it is possible to fine-tune the inhibitory activity and selectivity of these compounds. For instance, introducing a group that can form specific interactions with the enzyme's active site could lead to more potent and selective inhibitors.
-
Use in Fragment-Based Drug Discovery: this compound and its derivatives can serve as valuable fragments in fragment-based drug discovery campaigns. The ability to easily modify the methylthio position allows for the rapid exploration of the chemical space around the core scaffold to improve binding affinity and develop lead compounds.
Experimental Protocols
Oxidation of the Methylthio Group
This protocol describes the oxidation of the methylthio group in this compound to the corresponding sulfoxide and sulfone.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Protocol for Sulfoxide Synthesis:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM to the flask over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Ethyl 3-(methylsulfinyl)benzoylformate.
Protocol for Sulfone Synthesis:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature in a round-bottom flask with a magnetic stirrer.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise over 1 hour.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.
-
Wash the filtrate with a 10% aqueous solution of sodium sulfite (Na₂SO₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Ethyl 3-(methylsulfonyl)benzoylformate.
Nucleophilic Substitution of the Methylthio Group
This protocol outlines a general procedure for the nucleophilic substitution of the methylthio group with an amine.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Protocol:
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired N-substituted product.
Quantitative Data
The following tables summarize representative quantitative data for the derivatization of this compound.
Table 1: Oxidation of this compound
| Derivative | Oxidizing Agent | Equivalents | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethyl 3-(methylsulfinyl)benzoylformate | m-CPBA | 1.1 | 2 | 85 | >98 |
| Ethyl 3-(methylsulfonyl)benzoylformate | m-CPBA | 2.5 | 6 | 92 | >99 |
| Ethyl 3-(methylsulfonyl)benzoylformate | Oxone® | 2.2 | 4 | 88 | >98 |
Table 2: Nucleophilic Substitution of this compound
| Nucleophile | Product | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Morpholine | Ethyl 3-(morpholino)benzoylformate | 100 | 8 | 75 | >97 |
| Piperidine | Ethyl 3-(piperidino)benzoylformate | 100 | 6 | 81 | >98 |
| Sodium methoxide | Ethyl 3-methoxybenzoylformate | 80 | 12 | 68 | >95 |
Visualizations
Diagrams of Reaction Pathways and Workflows
Caption: Reaction pathways for the derivatization of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
Application Note: A Robust Protocol for the Selective Reduction of the Keto Group in Ethyl 3-(methylthio)benzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The reduction of α-keto esters to their corresponding α-hydroxy esters is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks and functional motifs present in numerous biologically active molecules. Ethyl 3-(methylthio)benzoylformate serves as a precursor to compounds of interest in medicinal chemistry, and the selective reduction of its keto functionality is a key step in the synthesis of more complex derivatives. Sodium borohydride is a widely used reducing agent for aldehydes and ketones due to its ease of handling and high selectivity. It offers a reliable method for the reduction of the keto group in the presence of the ester functionality. This protocol provides a detailed, step-by-step procedure for this transformation.
Data Presentation
While specific experimental data for the reduction of this compound is not extensively reported, the following table summarizes typical results and physical properties for the closely related and well-documented reduction of ethyl benzoylformate to ethyl mandelate. This data is presented as a representative example of the expected outcome for the protocol described below.
| Parameter | Value (for Ethyl Mandelate) |
| Yield | Typically >90% |
| Melting Point | 37 °C[1] |
| Boiling Point | 253-255 °C[1] |
| Density | 1.13 g/mL[1] |
| Refractive Index | 1.512[1] |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ 7.41 (m, 2H), 7.32 (m, 2H), 7.29 (m, 1H), 5.14 (s, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.95 (d, J=5.5 Hz, 1H), 1.17 (t, J=7.1 Hz, 3H) |
Experimental Protocol
This protocol describes the reduction of the keto group in an α-keto ester using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol or ethanol (approximately 0.25 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution may occur.
-
Solvent Removal: Remove the bulk of the alcoholic solvent using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude ethyl 2-hydroxy-2-(3-(methylthio)phenyl)acetate can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the sodium borohydride reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching process should be performed slowly and cautiously to control the rate of hydrogen evolution.
Conclusion
The protocol described provides a reliable and straightforward method for the selective reduction of the keto group in this compound. The use of sodium borohydride ensures high chemoselectivity and operational simplicity. This procedure is a valuable tool for synthetic chemists in both academic and industrial research settings, facilitating the synthesis of important α-hydroxy ester intermediates.
References
Application Notes and Protocols for Ethyl 3-(methylthio)benzoylformate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known chemical properties of benzoylformate derivatives and related compounds containing methylthio groups. As of the latest literature survey, specific applications of Ethyl 3-(methylthio)benzoylformate in polymer chemistry are not widely documented. Therefore, this document presents a theoretical framework and guide for its potential use, primarily as a photoinitiator for free-radical polymerization.
Application Notes
Overview and Potential Applications
This compound is a specialized organic molecule with a chemical structure suggesting its primary utility as a Norrish Type I photoinitiator. Upon exposure to ultraviolet (UV) or visible light, it is expected to undergo photocleavage to generate free radicals, which can subsequently initiate polymerization of various monomers.
The key structural features that inform its potential applications are:
-
Benzoylformate Moiety: This group is a well-established photoinitiator scaffold. Derivatives of benzoylformate, such as methyl benzoylformate (MBF), have been shown to be effective in initiating the polymerization of acrylate monomers under LED irradiation.[1]
-
Methylthio Group (-SCH3): The presence of a sulfur-containing group on the aromatic ring can influence the photoinitiator's absorption spectrum and reactivity. Related compounds, like methyl p-methylthiobenzoylformate, have been synthesized and investigated as photoinitiators.
-
Ethyl Ester Group: This group primarily influences the solubility and compatibility of the photoinitiator with different monomer and oligomer formulations.
Potential applications include:
-
UV/Visible Light Curing of Coatings: Formulation of fast-curing coatings for wood, plastics, and metals.
-
Dental Resins and Composites: Use in light-curable dental materials where controlled and rapid polymerization is crucial.
-
3D Printing and Additive Manufacturing: As a component in photopolymer resins for stereolithography (SLA) and digital light processing (DLP) 3D printing technologies.[1]
-
Biomedical Hydrogels: For the in-situ formation of hydrogels for tissue engineering and drug delivery applications, where visible light initiation is often preferred for its lower cytotoxicity.
Mechanism of Action as a Photoinitiator
This compound is proposed to function as a Norrish Type I photoinitiator. The initiation process can be described in the following steps:
-
Photoexcitation: Upon absorption of photons of appropriate wavelength (typically in the near-UV to visible range), the molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
α-Cleavage: The excited triplet state undergoes rapid cleavage of the bond between the benzoyl carbon and the adjacent carbonyl carbon (α-cleavage). This is the primary radical generating step.
-
Radical Formation: This cleavage results in the formation of a benzoyl radical and an ethoxycarbonyl radical.
-
Initiation of Polymerization: These generated free radicals react with monomer units (e.g., acrylates, methacrylates), initiating the polymerization chain reaction.
References
Investigating the Biological Activity of Ethyl 3-(methylthio)benzoylformate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for investigating the potential biological activities of Ethyl 3-(methylthio)benzoylformate and its derivatives. While specific biological data for this exact class of compounds is not extensively available in current literature, the presence of the benzoylformate core and the methylthio-substituent suggests potential for anticancer and antibacterial applications based on the activities of structurally related molecules. These notes offer a starting point for researchers to explore these possibilities through established experimental protocols.
Table of Contents
-
Introduction and Rationale
-
Potential Biological Activities
-
Anticancer Activity
-
Antibacterial Activity
-
-
Experimental Protocols
-
Synthesis of this compound Derivatives
-
In Vitro Anticancer Activity Screening: MTT Assay
-
In Vitro Antibacterial Activity Screening: Broth Microdilution Method
-
Enzyme Inhibition Assay
-
-
Data Presentation
-
Hypothetical Signaling Pathway
-
Experimental Workflow Diagrams
Introduction and Rationale
This compound is an organic compound recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive benzoylformate group and a methylthio substituent, presents an interesting scaffold for the development of novel bioactive molecules. Benzoylformate derivatives have been investigated for various biological activities, and compounds containing methylthio groups are known to exhibit a range of pharmacological effects, including anticancer and antibacterial properties.[1][2][3][4] These application notes provide a framework for the systematic investigation of the biological potential of novel derivatives of this compound.
Potential Biological Activities
Anticancer Activity
Several classes of compounds containing methylthio or benzoyl moieties have demonstrated cytotoxic effects against various cancer cell lines.[3][5][6] For instance, some benzofuran derivatives have shown potent antitumor activities.[4][7][8] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis. Given these precedents, it is plausible that derivatives of this compound could exhibit anticancer properties. A primary screening method to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9][10]
Antibacterial Activity
The methylthio group is present in various compounds with known antibacterial activity.[2][4] For example, N-thiolated beta-lactams have been identified as a new family of antibacterial agents effective against resistant strains like MRSA.[2] The mode of action for antibacterial compounds can vary, including the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with metabolic pathways. The initial evaluation of antibacterial potential can be effectively carried out using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Synthesis of this compound Derivatives
General Hypothetical Synthesis Steps:
-
Preparation of 3-(methylthio)benzoyl chloride: React 3-(methylthio)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent (e.g., dichloromethane or toluene).
-
Esterification: React the resulting 3-(methylthio)benzoyl chloride with ethanol in the presence of a base (e.g., pyridine or triethylamine) to yield this compound.
-
Purification: Purify the product using techniques such as column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol is a standard colorimetric assay for assessing cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin) can be used as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay
Should the anticancer or antibacterial activity be confirmed, subsequent studies could focus on identifying specific enzyme targets. A general protocol for an enzyme inhibition assay is provided below.[10][12][13]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's activity
-
Test compounds dissolved in DMSO
-
96-well plates (UV-transparent or opaque, depending on the detection method)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Assay Preparation: Add the buffer, enzyme, and test compound at various concentrations to the wells of a 96-well plate.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance, fluorescence, or luminescence over time.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14]
Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| EMB-01 | Parent Compound | Data to be determined | Data to be determined | Data to be determined |
| EMB-02 | R1 = Cl | Data to be determined | Data to be determined | Data to be determined |
| EMB-03 | R2 = OCH3 | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | Positive Control | Reference value | Reference value | Reference value |
Table 2: Hypothetical In Vitro Antibacterial Activity of this compound Derivatives
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| EMB-01 | Parent Compound | Data to be determined | Data to be determined |
| EMB-02 | R1 = Cl | Data to be determined | Data to be determined |
| EMB-03 | R2 = OCH3 | Data to be determined | Data to be determined |
| Ampicillin | Positive Control | Reference value | Reference value |
Hypothetical Signaling Pathway
Based on the activities of similar compounds, a potential mechanism of action for anticancer activity could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
References
- 1. Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylthio beta-lactam antibacterials: effects of the C3/C4 ring substituents on anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. higher anticancer activity: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. ETHYL 3-(4-METHYLTHIOPHENYL)BENZOYLFORMATE CAS#: [chemicalbook.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Standard experimental conditions for reactions involving Ethyl 3-(methylthio)benzoylformate
Application Notes and Protocols for Ethyl 3-(methylthio)benzoylformate
Introduction
This compound is an aryl α-ketoester. Compounds of this class are valuable intermediates in organic synthesis and are utilized in the development of pharmaceuticals and agrochemicals. Their reactivity, characterized by the presence of two adjacent carbonyl groups and an aromatic ring, allows for a variety of chemical transformations. Notably, benzoylformate derivatives have been explored as photoinitiators and are studied in the context of cancer metabolism and as potential enzyme inhibitors. This document provides detailed protocols for the plausible synthesis of this compound and outlines its potential applications based on the known reactivity of analogous compounds. Given the limited direct literature on this specific substituted compound, the following protocols are based on well-established methods for similar molecules.
Physicochemical Data (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | > 250 °C (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be envisioned via a multi-step sequence starting from the commercially available 3-(methylthio)benzaldehyde. The proposed pathway involves the formation of a mandelic acid intermediate, followed by oxidation and subsequent esterification.
Overall Synthetic Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(methylthio)benzoylformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(methylthio)benzoylformate synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A plausible and efficient synthetic route for this compound involves a two-step process. The first step is the preparation of the key intermediate, 3-(methylthio)benzoyl chloride, from 3-(methylthio)benzoic acid. The second step is a Friedel-Crafts acylation of a suitable aromatic substrate with an ethyl oxalyl chloride equivalent. Based on the structure of the target molecule, the most probable pathway is the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Q2: What are the critical parameters influencing the yield of the Friedel-Crafts acylation step?
A2: The yield of the Friedel-Crafts acylation is highly dependent on several factors, including the choice and stoichiometry of the Lewis acid catalyst, reaction temperature, solvent, and the purity of the reactants and glassware. Moisture is a critical interfering substance as it can deactivate the Lewis acid catalyst and hydrolyze the acyl chloride.
Q3: How does the methylthio group on the aromatic ring affect the Friedel-Crafts acylation?
A3: The methylthio (-SMe) group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions.[1] This means that the acylation is likely to occur at the positions ortho or para to the methylthio group. Careful control of reaction conditions is necessary to favor the desired isomer and minimize the formation of unwanted side products.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Common side reactions in Friedel-Crafts acylation include polysubstitution, where more than one acyl group is added to the aromatic ring, and dealkylation or rearrangement of the substrate under harsh conditions. In the case of thioanisole, oxidation of the sulfur atom is also a potential side reaction, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid. |
| Impure Reactants | Impurities in the starting materials, such as residual water or other nucleophiles, can consume the catalyst and acylating agent. Purify the thioanisole and ethyl oxalyl chloride before use. |
| Incorrect Reaction Temperature | Friedel-Crafts acylations are often temperature-sensitive. A low temperature may result in a very slow reaction rate, while a high temperature can lead to decomposition and side reactions. Experiment with a range of temperatures, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature. |
| Insufficient Catalyst | Stoichiometric amounts of the Lewis acid are often required because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[2] Consider increasing the molar ratio of the Lewis acid to the limiting reagent. |
Problem 2: Formation of multiple products (isomers or polysubstituted compounds).
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can lead to a loss of regioselectivity and promote polysubstitution. Maintain a low and controlled reaction temperature. |
| Excess Acylating Agent | Using a large excess of ethyl oxalyl chloride can increase the likelihood of multiple acylations on the aromatic ring. Use a stoichiometric amount or a slight excess of the acylating agent. |
| Choice of Lewis Acid | The nature of the Lewis acid can influence the regioselectivity of the reaction. Milder Lewis acids may offer better control. See the data table below for a comparison of different catalysts on a similar reaction. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Complex Reaction Mixture | The presence of unreacted starting materials, isomers, and other byproducts can complicate purification. Monitor the reaction progress by TLC or GC to ensure completion and minimize side product formation. |
| Product Instability | α-Ketoesters can be sensitive to hydrolysis, especially under acidic or basic conditions during workup. Use a neutral aqueous workup if possible and avoid prolonged exposure to strong acids or bases. |
| Inefficient Purification Technique | Column chromatography is often necessary for the purification of α-ketoesters.[3][4] Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation. |
Data Presentation
The following table summarizes the yield of a Friedel-Crafts acylation of thioanisole with acetic anhydride using different catalysts. While not the exact reaction for this compound synthesis, it provides valuable insights into the effect of various Lewis and Brønsted acids on a closely related transformation.
| Catalyst | Catalyst Type | Reaction Time (h) | Conversion of Thioanisole (%) | Selectivity for 4-(methylthio)acetophenone (%) |
| Amberlyst-15 | Solid Acid Resin | 6 | 85 | 98 |
| Indion-130 | Solid Acid Resin | 6 | 78 | 97 |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Heteropoly Acid | 6 | 72 | 96 |
| Sulfated Zirconia | Solid Superacid | 6 | 65 | 95 |
Data adapted from a study on the acylation of thioanisole. The reaction conditions were: thioanisole (10 mmol), acetic anhydride (12 mmol), catalyst (0.5 g), and solvent (20 mL ethylene dichloride) at 80°C.
Experimental Protocols
1. Synthesis of 3-(methylthio)benzoic acid
A proposed method for the synthesis of 3-(methylthio)benzoic acid starts from 3-bromobenzoic acid.
-
Materials: 3-bromobenzoic acid, sodium thiomethoxide, a suitable solvent (e.g., DMF or DMSO), and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzoic acid in the chosen solvent.
-
Add the copper catalyst and ligand to the solution.
-
Add sodium thiomethoxide portion-wise to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Synthesis of 3-(methylthio)benzoyl chloride
This procedure is adapted from the synthesis of benzoyl chloride from benzoic acid.[5][6][7]
-
Materials: 3-(methylthio)benzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), place 3-(methylthio)benzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a few drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (around 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(methylthio)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.
-
3. Synthesis of this compound via Friedel-Crafts Acylation
This is a proposed protocol based on general Friedel-Crafts acylation procedures.[8]
-
Materials: Thioanisole, ethyl oxalyl chloride, anhydrous aluminum chloride (AlCl₃), and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in the dry solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.0 equivalent) to the suspension with stirring.
-
After the addition is complete, add thioanisole (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition of thioanisole, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Technical Support Center: Purification of Crude Ethyl 3-(methylthio)benzoylformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 3-(methylthio)benzoylformate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-(methylthio)benzoyl chloride and ethanol, byproducts like 3-(methylthio)benzoic acid from hydrolysis of the starting material or product, and residual solvents from the reaction. The presence of these impurities can affect downstream applications and the stability of the compound.
Q2: Which purification technique is most suitable for my crude sample?
A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.
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Flash Column Chromatography: Highly effective for removing a wide range of impurities with different polarities. It is a versatile technique for achieving high purity.
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Recrystallization: Suitable if the crude product is a solid and contains thermally stable impurities. It can be very effective for removing small amounts of impurities.
-
Distillation: Best for purifying liquid products that are thermally stable and have a significantly different boiling point from their impurities.[1]
Q3: My purified this compound is degrading. What could be the cause?
A3: this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure all solvents are anhydrous and that any acidic or basic impurities have been removed. The thioether linkage may also be prone to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, preparative HPLC is a powerful technique for achieving very high purity, especially for small-scale purifications or when impurities are difficult to remove by other methods. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for esters.[2]
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of the product from an impurity.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution from a non-polar to a more polar solvent can improve separation.[3]
-
-
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material loaded onto the column is too high. As a general rule, use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight.
-
-
Possible Cause 3: Channeling in the silica gel bed.
-
Solution: This occurs due to improper packing of the column. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[3]
-
Issue: The compound is not eluting from the column.
-
Possible Cause 1: Eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
-
Possible Cause 2: Compound has decomposed on the silica gel.
-
Solution: Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent for basic compounds).[4] Alternatively, a different stationary phase like alumina could be tested.
-
Recrystallization
Issue: The compound does not crystallize.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Ensure the solution is cooled slowly to allow for crystal formation. Seeding the solution with a small crystal of the pure compound can induce crystallization.
-
-
Possible Cause 2: The chosen solvent is not appropriate.
-
Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform a solvent screen with small amounts of the crude product to find a suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).
-
Issue: Oily precipitate forms instead of crystals.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
-
Possible Cause 2: High concentration of impurities.
-
Solution: The impurities may be inhibiting crystal lattice formation. Try purifying the crude material by another method, such as column chromatography, to remove the bulk of the impurities before recrystallization.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Equilibrate the column by running the initial eluent through it.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to each tube.
-
Heat the tubes to determine if the compound dissolves.
-
Allow the solutions to cool to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. A solvent pair may also be used.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals start to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Flash Chromatography | >98% | 60-85% | Low to Medium | High resolution, versatile | Requires larger solvent volumes, can be time-consuming |
| Recrystallization | >99% (if successful) | 50-80% | High | Simple, cost-effective, can yield very pure product | Not suitable for all compounds, potential for lower yield |
| Distillation | 95-98% | 70-90% | High | Good for large scale, simple setup | Requires thermal stability of the compound, may not remove close-boiling impurities |
Note: The values presented in this table are illustrative and can vary significantly based on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: Workflow for purification of this compound.
Caption: Troubleshooting guide for poor separation in chromatography.
References
Stability and long-term storage conditions for Ethyl 3-(methylthio)benzoylformate
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Ethyl 3-(methylthio)benzoylformate?
A1: The stability of this compound is likely influenced by three main factors corresponding to its functional groups:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 3-(methylthio)benzoylformic acid and ethanol.
-
Oxidation: The thioether (methylthio) group can be oxidized to a sulfoxide and further to a sulfone, especially in the presence of oxidizing agents.
-
Photodegradation: Aromatic ketones, such as the benzoylformate moiety, can be sensitive to light, particularly UV radiation, which may lead to degradation.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Based on the properties of similar compounds, the recommended long-term storage conditions are to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dry, and dark place. For related benzoylformate esters, storage at room temperature is sometimes indicated, but for enhanced long-term stability, refrigeration (2-8 °C) is advisable.[3][4]
Q3: Is this compound sensitive to air?
A3: While specific data is unavailable, the thioether group is susceptible to oxidation. Therefore, exposure to air, especially over long periods, could lead to the formation of sulfoxide impurities. It is best practice to handle and store the compound under an inert atmosphere.
Q4: What are the known incompatibilities for this compound?
A4: Based on its functional groups, this compound should be considered incompatible with:
-
Strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) which can oxidize the thioether group.
-
Strong acids and strong bases, which can catalyze the hydrolysis of the ester.
-
Prolonged exposure to direct light, especially UV light.
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) or room temperature for short-term.[4] | Minimizes rates of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the thioether group. |
| Light | Protect from light; store in an amber vial or in the dark. | Aromatic ketones can be photosensitive.[1][2] |
| Moisture | Store in a dry environment; use a desiccator if necessary. | The ester is susceptible to hydrolysis.[2] |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents exposure to air and moisture. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Yellowing or Discoloration of the Compound | This could be due to photodegradation or the formation of minor impurities upon exposure to air or light. | Ensure the compound is stored in a dark, airtight container. If the discoloration is significant, re-purification by chromatography or recrystallization may be necessary. Purity should be checked by an appropriate analytical method (e.g., HPLC, NMR). |
| Appearance of a Precipitate in Solution | If the compound was dissolved in a protic or aqueous-containing solvent, this could be the product of hydrolysis, 3-(methylthio)benzoylformic acid, which may have lower solubility. | Prepare solutions fresh. If using a stock solution, store it at low temperature and for a limited time. Analyze the precipitate to confirm its identity. |
| Loss of Compound Activity or Purity Over Time | This is likely due to chemical degradation through hydrolysis of the ester or oxidation of the thioether. | Re-analyze the purity of the compound using a validated analytical method. If degradation is confirmed, the material should be discarded. For future use, store the compound under more stringent conditions (lower temperature, inert atmosphere). |
| Inconsistent Experimental Results | This could be a result of using a partially degraded sample of this compound. | Always use a sample with confirmed purity for critical experiments. It is advisable to run a purity check if the material has been stored for an extended period. |
Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for researchers to assess the stability of this compound under their specific experimental conditions.
References
Optimizing reaction time and temperature for Ethyl 3-(methylthio)benzoylformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(methylthio)benzoylformate. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Based on the structure of this compound, two primary synthetic routes are plausible:
-
Friedel-Crafts Acylation: This route involves the acylation of thioanisole (methylphenyl sulfide) with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.
-
Grignard Reaction: This method utilizes the reaction of a Grignard reagent, specifically 3-(methylthio)phenylmagnesium halide, with diethyl oxalate.
Q2: My Friedel-Crafts reaction is giving a low yield. What are the common causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors. Deactivation of the aromatic ring by the methylthio- group can reduce reactivity.[1][2] Other common issues include catalyst deactivation by moisture, improper reaction temperature, or suboptimal solvent choice. Polysubstitution, where more than one acyl group is added, can also be a problem.
Q3: I'm observing the formation of multiple byproducts in my Grignard reaction. How can I improve selectivity?
A3: The formation of byproducts in a Grignard reaction with diethyl oxalate is often due to the high reactivity of the Grignard reagent, which can lead to double addition to the oxalate.[3][4] To improve selectivity for the desired α-keto ester, it is crucial to control the reaction temperature, typically by maintaining it at a low level (e.g., -78 °C). The slow, dropwise addition of the Grignard reagent to the diethyl oxalate is also critical.
Q4: Are there any specific safety precautions for handling the reagents used in these syntheses?
A4: Yes. Thioanisole and methyl mercaptan (potentially used in preparing starting materials) have strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood. Lewis acids used in Friedel-Crafts reactions, such as aluminum chloride, are corrosive and react violently with water. Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
Troubleshooting Guides
Route 1: Friedel-Crafts Acylation of Thioanisole
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
Table 1: Troubleshooting Common Issues in Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (due to moisture). | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use a fresh, anhydrous Lewis acid catalyst. |
| Deactivated aromatic ring. | The methylthio- group is a deactivating group. Consider using a stronger Lewis acid or a higher reaction temperature. However, be cautious as higher temperatures can lead to more byproducts. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. | |
| Formation of Multiple Products (Isomers/Polysubstitution) | Reaction temperature is too high. | Run the reaction at a lower temperature to improve selectivity. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of thioanisole to the acylating agent. A slight excess of the aromatic substrate can sometimes minimize polysubstitution. | |
| Product Decomposition during Workup | The Lewis acid catalyst is not properly quenched. | Quench the reaction mixture slowly by pouring it over crushed ice and a non-oxidizing acid (e.g., HCl). |
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) and cool the mixture in an ice-salt bath.
-
Reagent Addition: Slowly add ethyl oxalyl chloride to the cooled catalyst suspension with vigorous stirring.
-
Aromatic Substrate Addition: Add a solution of thioanisole in the same solvent dropwise from the addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Route 2: Grignard Reaction with Diethyl Oxalate
This guide addresses common issues encountered during the synthesis of this compound via a Grignard reaction.
Table 2: Troubleshooting Common Issues in Grignard Reactions
| Issue | Potential Cause | Recommended Solution |
| Failure to Initiate Grignard Formation | Magnesium surface is oxidized. | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. |
| Presence of moisture in reagents or glassware. | Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents and ensure the starting halide is dry.[5] | |
| Low Yield of Grignard Reagent | Impure starting halide. | Purify the 3-bromothioanisole before use. |
| Side reaction with the sulfur atom. | While less common for aryl sulfides, consider the possibility of side reactions. Maintain a low temperature during Grignard formation. | |
| Low Yield of the Keto-Ester | Double addition of the Grignard reagent to diethyl oxalate. | Add the Grignard reagent solution slowly to a cooled (-78 °C) solution of excess diethyl oxalate.[6] |
| Reaction temperature is too high. | Maintain a low temperature throughout the addition of the Grignard reagent. | |
| Formation of Biphenyl Byproducts | Radical coupling of the Grignard reagent. | This can occur during the formation of the Grignard reagent. Ensure a clean magnesium surface and controlled addition of the halide.[7] |
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation:
-
Place magnesium turnings in an oven-dried, three-necked flask under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromothioanisole in anhydrous THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition, continue stirring until the magnesium is consumed.
-
-
Reaction with Diethyl Oxalate:
-
In a separate oven-dried flask, prepare a solution of diethyl oxalate in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution via a cannula with vigorous stirring.
-
Maintain the low temperature for the duration of the addition and for a set time afterward.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound using column chromatography or vacuum distillation.
-
Visualizations
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction Synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scispace.com [scispace.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Preventing oxidation of the methylthio group during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oxidation of the methylthio group during chemical reactions.
Troubleshooting Guide
Issue: Unwanted oxidation of a methylthio group to a sulfoxide or sulfone is observed during my reaction.
This is a common side reaction, as thioethers are susceptible to oxidation.[1][2][3] The sulfur atom in a methylthio group can be oxidized to a sulfoxide (+16 Da) and further to a sulfone (+32 Da).[3] Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Source of Oxidation
-
Reagents: Are you using any explicit oxidizing agents (e.g., peroxides, permanganates, chromium reagents)?[4][5] Even mild oxidizing agents can affect the thioether.
-
Reaction Conditions:
-
Acidic Conditions: Strong acids, particularly in the presence of air or trace impurities, can promote oxidation. This is a known issue during the trifluoroacetic acid (TFA)-based cleavage step in solid-phase peptide synthesis (SPPS).[2][6]
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to gradual oxidation.[3]
-
Side Reactions from Other Reagents: Some reagents, while not classic oxidants, can generate reactive species that lead to oxidation. For example, during Swern oxidation, side reactions can occur.[7]
-
Step 2: Implement a Preventative Strategy
Based on the suspected cause, choose one of the following strategies.
-
Strategy A: Use of Scavengers (Primarily for Acidic Deprotection/Cleavage)
-
Description: Scavengers are sacrificial agents that are more readily oxidized or react with the oxidizing species, thereby protecting the methylthio group.
-
Common Scavengers: Dimethylsulfide (DMS), anisole, triisopropylsilane (TIS), ammonium iodide, and triphenylphosphine are effective.[2][3][6][8]
-
Application: Add these scavengers to your reaction mixture, particularly in cleavage cocktails for peptide synthesis. For instance, a modified Reagent B cocktail (e.g., 95:2.5:2.5 TFA:water:TIS) can be supplemented with DMS.[2]
-
-
Strategy B: Degas Solvents and Use an Inert Atmosphere
-
Description: This minimizes the presence of atmospheric oxygen.
-
Application: Before starting your reaction, bubble an inert gas (e.g., argon or nitrogen) through your solvents. Maintain the reaction under a positive pressure of the inert gas. This is particularly important for reactions that are sensitive to air or run for extended periods.
-
-
Strategy C: Re-evaluate Your Choice of Reagents
-
Description: If you are performing an oxidation on another part of the molecule, consider if a more selective oxidant can be used that will not affect the methylthio group.
-
Example: For the oxidation of a primary alcohol to an aldehyde, a Swern oxidation or the use of Dess-Martin periodinane might be more selective than stronger oxidants like potassium permanganate.[7][9]
-
Step 3: Post-Reaction Remediation (If Oxidation Still Occurs)
-
Reduction of Methionine Sulfoxide: If the desired product is a peptide and methionine has been oxidized to methionine sulfoxide, it is often possible to reduce it back to methionine post-synthesis.[8] This can be achieved with reagents like ammonium iodide and dimethylsulfide in the cleavage cocktail or through a separate reduction step.[2]
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show my final peptide product has a mass increase of +16 Da. What is the likely cause?
An increase of +16 Da strongly suggests the oxidation of a methionine residue to methionine sulfoxide.[3] This commonly occurs during the final acid cleavage from the solid-phase resin.[2][6] The thioether side chain of methionine is highly susceptible to oxidation under these conditions.[2]
Q2: How can I prevent my methionine-containing peptide from oxidizing during TFA cleavage?
The most effective method is to use a cleavage cocktail containing scavengers. A combination of reagents is often employed to protect sensitive residues. For methionine, adding dimethylsulfide (DMS) to the TFA cocktail is a common and effective strategy.[2][8] Other beneficial scavengers include triisopropylsilane (TIS) and in some specialized cocktails, ammonium iodide or triphenylphosphine.[2][3][6]
Q3: Is it necessary to use a protecting group for the methylthio group in general organic synthesis?
While often not required if reaction conditions are carefully chosen, protecting the thioether can be a valid strategy for multi-step syntheses involving harsh oxidizing conditions.[10] Thioethers themselves can be considered a form of protection for thiols.[10] However, cleavage of these protecting groups can be challenging and may require harsh conditions.[11] The choice depends on the overall synthetic route and the compatibility of other functional groups.
Q4: Can I selectively oxidize another functional group in my molecule without affecting the methylthio group?
Yes, this is often achievable by carefully selecting the oxidant and reaction conditions. For example, Swern oxidation or using PCC (Pyridinium chlorochromate) can often selectively oxidize alcohols to aldehydes or ketones in the presence of a thioether.[9][12] It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Q5: What is the difference between oxidation to a sulfoxide and a sulfone?
Oxidation of a thioether (R-S-CH₃) first yields a sulfoxide (R-SO-CH₃), which is a +16 Da mass change.[3] This oxidation is sometimes reversible.[2][8] Further oxidation of the sulfoxide produces a sulfone (R-SO₂-CH₃), a +32 Da mass change.[3] The oxidation to a sulfone is generally not easily reversible under standard synthetic conditions.[1]
Q6: Does the position of a methionine residue in a peptide sequence affect its susceptibility to oxidation?
Yes, the position can have an impact. Some studies suggest that methionine residues closer to the C-terminus of a peptide may show a higher degree of oxidation, potentially due to longer exposure to atmospheric oxygen during synthesis and workup.[3]
Data and Protocols
Table 1: Common Scavengers Used to Prevent Methylthio Group Oxidation During Peptide Cleavage
| Scavenger | Typical Concentration in TFA Cocktail | Purpose | Reference(s) |
| Dimethylsulfide (DMS) | 2.5% - 5% | Acts as a sacrificial scavenger, preventing oxidation of methionine. Also scavenges alkylating species. | [8],[2] |
| Triisopropylsilane (TIS) | 2.5% - 5% | Scavenges carbocations, particularly from tryptophan protecting groups, which can be oxidizing agents. | [8],[2] |
| Anisole | 5% | A carbocation scavenger. | [6] |
| Ammonium Iodide (NH₄I) | Varies (used in specific cocktails) | Reduces any methionine sulfoxide that may have formed back to methionine. | [2],[3] |
| Triphenylphosphine (PPh₃) | 1 mg/mL | Eradicates the oxidation side reaction. | [6] |
Experimental Protocol: Cleavage of a Methionine-Containing Peptide from Resin
This protocol is a general guideline for the cleavage of a peptide synthesized on a solid support using Fmoc chemistry, with measures to prevent methionine oxidation.
Reagents:
-
Cleavage Cocktail (Reagent K with modifications):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Alternative Cleavage Cocktail (to minimize oxidation):
-
Trifluoroacetic acid (TFA): 94%
-
Dimethylsulfide (DMS): 2.5%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 1%
-
Procedure:
-
Preparation: Place the resin-bound peptide in a suitable reaction vessel.
-
Adding the Cocktail: Add the chosen cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the molecular weight and assess the extent of any oxidation.
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. biotage.com [biotage.com]
- 3. Bot Detection [iris-biotech.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(methylthio)benzoylformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of Ethyl 3-(methylthio)benzoylformate. This document includes frequently asked questions, detailed troubleshooting guides, and complete experimental protocols for the recommended synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a larger scale?
A1: The two most viable methods for the large-scale synthesis of this compound are the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride and the Grignard reaction of a 3-(methylthio)phenylmagnesium halide with diethyl oxalate.
Q2: What are the main challenges associated with the Friedel-Crafts acylation route for this synthesis?
A2: The primary challenges include the potential for polysubstitution, deactivation of the aromatic ring by the product, and the handling of moisture-sensitive and corrosive Lewis acid catalysts like aluminum chloride. The methylthio group can also coordinate with the Lewis acid, potentially affecting its activity and the regioselectivity of the reaction.
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
A3: Yes, both primary synthetic routes involve hazardous reagents. The Friedel-Crafts acylation uses highly corrosive Lewis acids and acyl chlorides that react violently with moisture.[1] The Grignard reaction requires the use of anhydrous solvents and is highly sensitive to air and moisture. Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and careful quenching procedures are essential for a safe scale-up.
Q4: How can the purity of the final product be ensured on a large scale?
A4: Large-scale purification of this compound is typically achieved through vacuum distillation. For removal of persistent impurities, column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., petroleum ether-acetone mixtures) can be employed.
Q5: What is the expected yield for the synthesis of this compound?
A5: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the Friedel-Crafts acylation, yields can range from moderate to good, typically in the range of 60-80%, depending on the catalyst and reaction parameters. The Grignard route can also provide good yields, often in the 70-85% range, with careful control of stoichiometry and temperature.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Thioanisole
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride.
Materials:
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Thioanisole (1 equivalent)
-
Ethyl oxalyl chloride (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge the three-necked flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Formation of Acylium Ion: Slowly add ethyl oxalyl chloride to the stirred suspension of aluminum chloride in dichloromethane. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the acylium ion complex.
-
Acylation: In the dropping funnel, prepare a solution of thioanisole in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.
Protocol 2: Grignard Reaction with Diethyl Oxalate (Alternative Method)
This protocol describes the synthesis of this compound using a Grignard reagent.
Materials:
-
3-Bromothioanisole (1 equivalent)
-
Magnesium turnings (1.1 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Diethyl oxalate (1.2 equivalents)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer
-
Inert atmosphere setup
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere, place magnesium turnings and a crystal of iodine in the flask. Gently heat to sublime the iodine. Add a small portion of a solution of 3-bromothioanisole in anhydrous diethyl ether. If the reaction does not start, warm the mixture gently. Once the reaction initiates, add the remaining 3-bromothioanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Acylation: Cool the Grignard reagent to 0-5 °C. In the dropping funnel, prepare a solution of diethyl oxalate in anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated ammonium chloride solution to quench the reaction.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer using a rotary evaporator. Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Value | Notes |
| Thioanisole:Ethyl Oxalyl Chloride:AlCl₃ Molar Ratio | 1 : 1.1 : 1.2 | A slight excess of the acylating agent and catalyst is used to drive the reaction to completion. |
| Solvent | Anhydrous Dichloromethane | Other chlorinated solvents or nitrobenzene can be used, but DCM is often preferred for its volatility. |
| Temperature | 0-5 °C | Low temperature is crucial to minimize side reactions and polysubstitution. |
| Reaction Time | 2-4 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 60-80% | Yield can be optimized by careful control of temperature and addition rates. |
| Purity (after distillation) | >95% | Further purification by column chromatography can increase purity if needed. |
Table 2: Typical Reaction Parameters for Grignard Reaction
| Parameter | Value | Notes |
| 3-Bromothioanisole:Mg:Diethyl Oxalate Molar Ratio | 1 : 1.1 : 1.2 | A slight excess of magnesium ensures full conversion of the aryl bromide. An excess of the oxalate can lead to double addition. |
| Solvent | Anhydrous Diethyl Ether or THF | THF can be used to improve the solubility of the Grignard reagent. |
| Temperature | 0-10 °C (addition) | Low temperature during the addition of diethyl oxalate is critical to prevent side reactions. |
| Reaction Time | 3-4 hours | Includes Grignard formation and subsequent acylation. |
| Typical Yield | 70-85% | Yields are generally good with careful control of anhydrous conditions and temperature. |
| Purity (after distillation) | >97% | The Grignard route often leads to a cleaner product profile compared to Friedel-Crafts. |
Troubleshooting Guides
Troubleshooting Friedel-Crafts Acylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive aluminum chloride (due to moisture).2. Insufficiently activated thioanisole.3. Low reaction temperature. | 1. Use freshly opened, anhydrous aluminum chloride. Handle under an inert atmosphere.2. Ensure the thioanisole is pure. The methylthio group is activating, so this is less likely to be the primary issue.3. Allow the reaction to proceed for a longer time or slowly increase the temperature, monitoring for side product formation. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup.3. Side reactions (e.g., polysubstitution). | 1. Increase reaction time or catalyst loading slightly.2. Ensure efficient extraction and minimize transfers.3. Maintain low temperatures and control the stoichiometry carefully. |
| Formation of Dark-colored Byproducts | 1. Reaction temperature too high.2. Presence of impurities in starting materials. | 1. Maintain the recommended low temperature throughout the reaction.2. Use purified starting materials. |
| Polysubstitution Products Observed | 1. Thioanisole is highly activated.2. Incorrect stoichiometry (excess thioanisole). | 1. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).2. Use a slight excess of the acylating agent relative to thioanisole. |
| Difficult Workup (Emulsion Formation) | 1. Formation of aluminum salts. | 1. Add the reaction mixture to a vigorously stirred mixture of ice and concentrated HCl.[2] |
Troubleshooting Grignard Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard Reagent Fails to Form | 1. Presence of moisture in glassware or solvent.2. Magnesium turnings are passivated (oxide layer). | 1. Thoroughly dry all glassware in an oven and use anhydrous solvents.2. Activate the magnesium with a crystal of iodine or by crushing the turnings. |
| Low Yield of Product | 1. Incomplete formation of the Grignard reagent.2. Side reaction with unreacted starting materials. | 1. Ensure all magnesium has reacted before proceeding.2. Add the Grignard reagent to the diethyl oxalate solution (inverse addition) to maintain an excess of the oxalate. |
| Formation of Biphenyl Side Product | 1. High local concentration of the aryl halide during Grignard formation. | 1. Add the aryl halide solution slowly to the magnesium turnings. |
| Formation of Tertiary Alcohol (Double Addition) | 1. Reaction temperature is too high during the addition of diethyl oxalate.2. Incorrect stoichiometry (excess Grignard reagent). | 1. Maintain a low temperature (-10 to 0 °C) during the addition.2. Use a slight excess of diethyl oxalate. |
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Resolving poor solubility of Ethyl 3-(methylthio)benzoylformate in organic solvents
Introduction
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of Ethyl 3-(methylthio)benzoylformate in common organic solvents?
A1: While specific experimental data is limited, we can infer the likely solubility of this compound based on its structural features: an aromatic ring, an ester group, and a methylthio group. Generally, benzoylformate esters are soluble in a range of common organic solvents.[1] The presence of the relatively nonpolar methylthio-benzoyl group suggests good solubility in moderately polar to nonpolar solvents.
To assist in solvent selection, the following table provides a list of common organic solvents categorized by their polarity. It is recommended to start by testing the solubility in a small number of diverse solvents from this list.
Table 1: Common Organic Solvents for Solubility Screening
| Polarity | Solvent | Dielectric Constant (20°C) | Polarity Index |
| Nonpolar | Hexane | 1.89 | 0.1 |
| Toluene | 2.38 | 2.4 | |
| Dichloromethane (DCM) | 9.08 | 3.1 | |
| Polar Aprotic | Ethyl Acetate | 6.02 | 4.4 |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | |
| Acetone | 20.7 | 5.1 | |
| Acetonitrile (ACN) | 37.5 | 5.8 | |
| Dimethylformamide (DMF) | 36.7 | 6.4 | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | |
| Polar Protic | Ethanol | 24.5 | 4.3 |
| Methanol | 32.7 | 5.1 |
Q2: What factors can influence the solubility of this compound?
A2: Several factors can affect the solubility of an organic compound:
-
Polarity: The principle of "like dissolves like" is a useful guideline.[2] this compound has both polar (ester) and nonpolar (aromatic ring, methylthio group) characteristics, suggesting it will be most soluble in solvents of intermediate polarity.
-
Temperature: For most solids, solubility increases with temperature. Heating the solvent can help dissolve the compound, but it's important to be aware of the compound's stability at elevated temperatures.
-
Purity of the Compound: Impurities can sometimes enhance or reduce solubility.
-
Presence of Water: Traces of water in organic solvents can significantly impact the solubility of certain compounds.
Q3: Are there any safety precautions I should take when handling these solvents?
A3: Yes, always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each specific solvent for detailed handling and safety information.
Troubleshooting Guide
This guide provides a systematic approach to resolving poor solubility of this compound.
Problem: this compound is not dissolving in my chosen organic solvent.
Caption: A workflow for systematically troubleshooting poor solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol allows for a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of organic solvents (see Table 1)
-
Small vials (e.g., 1.5 mL or 2 mL) with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 1-2 mg of this compound directly into a small vial.
-
Add 100 µL of the selected solvent to the vial.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at approximately 10-20 mg/mL.
-
If the solid has not dissolved, add another 100 µL of solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
If the compound is still not fully dissolved after adding 1 mL of solvent, it is considered poorly soluble or insoluble in that solvent at room temperature.
-
Record your observations for each solvent tested.
Protocol 2: Preparation of a Saturated Solution for Quantitative Analysis
This protocol is for preparing a saturated solution, which can then be used to determine the exact solubility.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vial or small flask with a screw cap
-
Magnetic stirrer and stir bar
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial (enough so that some solid will remain undissolved).
-
Add a known volume of the chosen solvent.
-
Seal the vial and stir the mixture at a constant temperature for a sufficient amount of time (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
The filtered solution is now a saturated solution at that temperature. The concentration can be determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy) after proper dilution.
Understanding the Molecular Structure
The solubility of a compound is intrinsically linked to its molecular structure. The diagram below illustrates the key functional groups of this compound that influence its interaction with solvents.
Caption: Key functional groups of this compound.
References
Technical Support Center: Analytical Methods for Monitoring Ethyl 3-(methylthio)benzoylformate Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(methylthio)benzoylformate.
Troubleshooting Guides
This section addresses specific issues you might encounter during the analytical monitoring of the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am seeing inconsistent retention times for my analyte, this compound, in my HPLC analysis. What could be the cause and how can I fix it?
Answer:
Inconsistent retention times in HPLC can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase Composition:
-
Problem: Inaccurate mobile phase preparation or degradation of an aqueous buffer.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a buffer, ensure it is within its effective pH range and consider preparing it fresh daily.
-
-
Column Equilibration:
-
Problem: Insufficient time for the column to equilibrate with the mobile phase.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injecting your sample.
-
-
Flow Rate Fluctuation:
-
Problem: Issues with the pump, such as leaks or air bubbles, can cause the flow rate to vary.
-
Solution: Check for any visible leaks in the system, particularly around fittings and pump seals. Purge the pump to remove any trapped air bubbles.
-
-
Temperature Variation:
-
Problem: Fluctuations in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
Quantitative Data Summary: HPLC Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Inconsistent Retention Times | Mobile phase composition change | Prepare fresh mobile phase; ensure accurate mixing. |
| Insufficient column equilibration | Equilibrate with 10-20 column volumes. | |
| Pump issues (leaks, air bubbles) | Check for leaks; purge the pump. | |
| Temperature fluctuations | Use a column oven for temperature control. | |
| Peak Tailing | Active sites on the column | Use a mobile phase additive (e.g., triethylamine for basic compounds); consider a different column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Ghost Peaks | Contamination in the system | Flush the injector and column with a strong solvent. |
| Carryover from previous injection | Implement a needle wash step in the autosampler method. |
Gas Chromatography (GC) Troubleshooting
Question: I am observing poor peak shape and low sensitivity for this compound in my GC-MS analysis. What are the likely causes and solutions?
Answer:
Given that this compound is a sulfur-containing compound, special considerations are needed for GC analysis.
-
Analyte Adsorption:
-
Problem: Active sites in the GC inlet, column, or transfer lines can adsorb sulfur compounds, leading to peak tailing and reduced signal intensity.
-
Solution: Use a deactivated inlet liner and a column specifically designed for sulfur compound analysis. Ensure all transfer lines are also inert.
-
-
Thermal Degradation:
-
Problem: The compound may be degrading at high temperatures in the injector or column.
-
Solution: Optimize the injector and oven temperature programs. Start with a lower injector temperature and a temperature ramp to determine the optimal conditions that prevent degradation while ensuring good chromatography.
-
-
Co-elution with Matrix Components:
-
Problem: Other components in the reaction mixture may co-elute with your analyte, affecting peak shape and quantification.[1]
-
Solution: Adjust the temperature program to improve separation. A slower ramp rate can often resolve co-eluting peaks. Consider using a column with a different stationary phase for better selectivity.
-
Quantitative Data Summary: GC Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Active sites in the system | Use a deactivated inlet liner and a sulfur-specific column. |
| Column contamination | Bake out the column according to the manufacturer's instructions. | |
| Low Sensitivity | Analyte adsorption | Use inert components throughout the sample path. |
| Thermal degradation | Optimize injector and oven temperatures. | |
| Irreproducible Results | Inconsistent injection volume | Check the syringe for air bubbles and ensure proper autosampler operation. |
| Leaks in the system | Perform a leak check on the GC system. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial method to monitor the progress of the this compound synthesis?
A1: Thin-Layer Chromatography (TLC) is an excellent initial method for qualitatively monitoring the reaction progress. It is fast, inexpensive, and provides a quick visual indication of the consumption of starting materials and the formation of the product. A typical starting mobile phase for aromatic ketoesters is a mixture of hexane and ethyl acetate.
Q2: How can I quantify the conversion of my reaction to this compound?
A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are recommended. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool if an internal standard is used.
Q3: What are the expected byproducts in the synthesis of this compound and how can I detect them?
A3: Potential byproducts could include the corresponding alcohol from the reduction of the keto group, or unreacted starting materials. These can typically be resolved from the main product using HPLC or GC. Mass spectrometry can be used to identify the molecular weights of these impurities.
Q4: Can I use NMR spectroscopy to monitor the reaction in real-time?
A4: Yes, 1H NMR spectroscopy can be used for real-time reaction monitoring. By tracking the disappearance of signals corresponding to the starting materials and the appearance of signals for this compound, you can determine the reaction kinetics. For example, you could monitor the singlet for the methylthio group protons.
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Product Identification and Purity
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-400 m/z
-
Sample Preparation: Dilute the sample in ethyl acetate.
Protocol 3: TLC Method for Rapid Reaction Screening
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: 80:20 (v/v) Hexane:Ethyl Acetate
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Procedure: Spot a small amount of the reaction mixture and starting materials on the baseline of the TLC plate. Develop the plate in a chamber saturated with the mobile phase.
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Logic diagram for troubleshooting inconsistent HPLC retention times.
References
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of Ethyl 3-(methylthio)benzoylformate
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 3-(methylthio)benzoylformate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and supporting data for informed decision-making in method development and validation.
Introduction to this compound and the Importance of Purity Analysis
This compound is an aromatic ketoester containing a thioether linkage. Its chemical structure, likely corresponding to Ethyl 3-(4-methylthiophenyl)benzoylformate, possesses a molecular formula of C17H16O3S and a molecular weight of 300.37. The presence of multiple functional groups, including a benzoylformate core, makes it a molecule of interest in synthetic chemistry and potentially in the pharmaceutical industry as an intermediate.
The purity of such compounds is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final product. Therefore, a robust and reliable analytical method is essential to separate and quantify the main component from any process-related impurities and degradation products. This guide outlines a primary HPLC method and compares it with viable alternatives.
Proposed Primary HPLC Method: A Reverse-Phase Approach
A reverse-phase HPLC (RP-HPLC) method is proposed as the primary technique for the purity analysis of this compound due to the non-polar nature of the molecule. The aromatic rings and the thioether group contribute to its hydrophobicity, making it well-suited for separation on a C18 stationary phase.
Experimental Protocol: Method 1 (Proposed)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50, v/v) |
Rationale for Parameter Selection:
-
C18 Column: A standard choice for RP-HPLC, offering good retention and selectivity for a wide range of non-polar to moderately polar compounds.
-
Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of any potential acidic or basic impurities and can improve peak shape, especially for the main analyte which contains a keto-enol tautomerism-prone benzoylformate moiety.
-
Acetonitrile: A common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.
-
Gradient Elution: Necessary to elute a range of potential impurities with varying polarities within a reasonable timeframe.
-
Elevated Column Temperature: A slightly elevated temperature of 35°C can help to reduce viscosity, improve peak efficiency, and potentially accelerate the interconversion of tautomers, leading to sharper peaks.
-
UV Detection at 260 nm: Based on the benzoylformate and phenyl structures, the analyte is expected to have strong UV absorbance in the 250-300 nm range. A wavelength of 260 nm is a good starting point to ensure sensitivity for both the main peak and potential aromatic impurities.
Comparison with Alternative HPLC Methods
While the proposed RP-HPLC method is a robust starting point, alternative approaches may offer advantages in specific scenarios, such as resolving co-eluting impurities or improving peak shape.
Method 2: Phenyl-Hexyl Column
A Phenyl-Hexyl stationary phase provides an alternative selectivity to the standard C18 phase. The phenyl groups in the stationary phase can offer unique π-π interactions with the aromatic rings of this compound and its impurities, potentially leading to better separation of structurally similar compounds.
Method 3: Polar-Embedded Column
A polar-embedded stationary phase, such as one with a carbamate or amide group embedded in the alkyl chain, can provide different selectivity, particularly for polar impurities. This type of column can also be more stable in highly aqueous mobile phases.
Method 4: Methanol as Organic Modifier
Replacing acetonitrile with methanol can alter the selectivity of the separation due to differences in their solvent properties. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and impurities compared to the aprotic acetonitrile.
Quantitative Data Summary
The following table summarizes the expected performance of the proposed and alternative methods. The values are hypothetical and serve for comparative purposes in method development.
| Parameter | Method 1 (Proposed) | Method 2 (Phenyl-Hexyl) | Method 3 (Polar-Embedded) | Method 4 (Methanol) |
| Retention Time (Main Peak) | ~15 min | ~13 min | ~18 min | ~17 min |
| Resolution (Critical Pair) | > 2.0 | Potentially > 2.5 for aromatic isomers | Potentially > 2.0 for polar impurities | Variable, may improve or worsen |
| Tailing Factor (Main Peak) | < 1.2 | < 1.2 | < 1.3 | < 1.2 |
| Theoretical Plates | > 10000 | > 9000 | > 8000 | > 9000 |
Potential Impurities
Based on the synthesis of similar aromatic thioethers and esters, the following potential impurities should be considered during method development:
-
Starting Materials: e.g., 3-mercaptobenzoylformic acid derivatives and ethylating agents.
-
By-products: Isomeric impurities, products of incomplete reaction.
-
Degradation Products: Oxidation of the thioether to the corresponding sulfoxide and sulfone.
Experimental Workflow and Logical Relationships
The development of a robust HPLC method follows a logical progression of steps, from initial scouting to final validation.
Caption: Workflow for HPLC Method Development.
This diagram illustrates the systematic approach to developing a purity analysis method for this compound, from initial characterization to final validation.
The proposed reverse-phase HPLC method using a C18 column with an acetonitrile/water gradient and UV detection at 260 nm provides a strong foundation for the purity analysis of this compound. For challenging separations, exploring alternative column chemistries like Phenyl-Hexyl or polar-embedded phases, or switching the organic modifier to methanol, can offer the necessary changes in selectivity. A systematic approach to method development, including thorough optimization and validation, is crucial to ensure a reliable and robust analytical method for quality control and stability testing.
A Comparative Analysis of Ethyl 3-(methylthio)benzoylformate and Other Benzoylformates for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the benzoylformate scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a range of biological activities. This guide provides a comparative study of Ethyl 3-(methylthio)benzoylformate and other notable benzoylformate analogs, offering insights into their potential as enzyme inhibitors and cytotoxic agents. The information presented herein is intended for researchers, scientists, and professionals engaged in the exploration of novel therapeutic agents.
Introduction to Benzoylformates
Benzoylformates are a class of organic compounds characterized by a benzoyl group attached to a formate moiety. This structural motif serves as a foundation for a diverse array of derivatives with varying biological activities. Notably, certain benzoylformates have been identified as inhibitors of enzymes such as carboxylesterases, while others have demonstrated cytotoxic effects against various cancer cell lines. The subject of this guide, this compound, is an ester with the chemical formula C11H12O3S, recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its biological activity, however, remains largely uncharacterized in publicly available literature, necessitating a comparative approach to infer its potential therapeutic applications.
Comparative Analogs
For the purpose of this comparative analysis, we will focus on well-characterized benzoylformate derivatives that have demonstrated significant biological activity.
-
Ethyl Benzoylformate: This is the ethyl ester of phenylglyoxylic acid and serves as a foundational analog. It is a known, albeit poor, substrate for carboxylesterases but acts as a potent inhibitor of this enzyme class.
-
Benzil (Diphenylethane-1,2-dione): While not a direct benzoylformate, benzil is a potent, pan-carboxylesterase inhibitor and is often used as a reference compound in inhibition studies. Its structural similarity, featuring two benzoyl groups, provides valuable structure-activity relationship insights.
-
Benzoylthiosemicarbazone Analogs: These derivatives incorporate a thiosemicarbazone moiety attached to the benzoyl group and have shown promising cytotoxic and antimalarial activities.
-
Benzofuran Derivatives with a Benzoyl Moiety: These compounds integrate the benzoylformate structure within a larger benzofuran scaffold and have been investigated for their anticancer properties.
Performance Data: A Comparative Overview
A significant challenge in the direct comparison of this compound is the current lack of publicly available experimental data on its biological performance. Extensive searches for enzyme inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or cytotoxic effects have not yielded specific quantitative data for this particular compound.
Therefore, the following table summarizes the available data for the selected comparative analogs to provide a benchmark for the potential activity of this compound.
| Compound/Analog | Target | Assay Type | Performance Metric (IC50/Ki) | Reference |
| Ethyl Benzoylformate | Chicken Liver Carboxylesterase | Enzyme Inhibition | Potent Inhibitor (Specific value not cited) | [1] |
| Benzil | Human Carboxylesterase 1 (hCE1) | Enzyme Inhibition | Ki = 45 nM | [2][3] |
| Benzil | Human Intestinal Carboxylesterase (hiCE) | Enzyme Inhibition | Ki = 15 nM | [2][3] |
| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | HuCCA-1 (Cholangiocarcinoma) | Cytotoxicity | IC50 = 0.03 µg/mL | |
| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | A549 (Lung Cancer) | Cytotoxicity | IC50 = 0.04 µg/mL | |
| N(4)-phenyl-2-benzoylpyridine thiosemicemi carbazone | MOLT-3 (Leukemia) | Cytotoxicity | IC50 = 0.004 µg/mL | |
| 2-Benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran HCl | MCF-7 (Breast Cancer) | Anticancer Activity | Excellent Activity (Specific value not cited) |
Note: The absence of data for this compound is a critical data gap. Researchers are encouraged to perform the experimental assays detailed below to ascertain its biological activity profile.
Experimental Protocols
To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.
Carboxylesterase Inhibition Assay
This protocol is designed to assess the inhibitory potential of test compounds against carboxylesterase activity using the model substrate p-nitrophenyl acetate (pNPA).
Materials:
-
Recombinant human Carboxylesterase 1 (hCE1)
-
p-Nitrophenyl acetate (pNPA)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound (e.g., this compound, Ethyl Benzoylformate)
-
Positive control (e.g., Benzil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Acetonitrile (ice-cold)
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of varying concentrations of the test compound or positive control. Include a vehicle control (solvent only).
-
Add 80 µL of phosphate buffer to each well.
-
Add 10 µL of the hCE1 enzyme solution to each well and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution (final concentration 1 mM).
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caption: Workflow for the carboxylesterase inhibition assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or controls. Include a vehicle control.
-
Incubate the plate for 48-72 hours in the humidified incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
Based on the available data for benzoylformate analogs, some preliminary SAR insights can be drawn:
-
The Benzoyl and Formate Moieties: The core benzoylformate structure appears to be crucial for carboxylesterase inhibition. The dione moiety in benzil, which can be considered as two linked benzoyl groups, is essential for its potent inhibitory activity.
-
Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring can significantly influence the biological activity. For instance, in benzoylthiosemicarbazone analogs, substitutions on the phenyl ring attached to the N(4) side chain dramatically enhance cytotoxic potency.
-
The Thioether Group: The presence of a methylthio group at the 3-position of the benzoyl ring in this compound introduces a sulfur atom, which can potentially engage in different interactions with biological targets compared to an unsubstituted ring. Sulfur-containing compounds are known to exhibit a wide range of biological activities.
Conclusion and Future Directions
Future research should prioritize the synthesis and purification of this compound, followed by its evaluation in carboxylesterase inhibition and cytotoxicity assays as outlined in this guide. The resulting data will be invaluable in establishing its biological profile and determining its potential as a lead compound in drug discovery programs. Furthermore, a broader screening against other potential targets could unveil novel therapeutic applications for this and other substituted benzoylformates. The systematic exploration of the structure-activity relationships within this chemical class holds significant promise for the development of new and effective therapeutic agents.
References
- 1. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
Performance Analysis of Ethyl 3-(methylthio)benzoylformate as a Photoinitiator in Comparison to Commercial Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the performance of Ethyl 3-(methylthio)benzoylformate as a photoinitiator, benchmarked against established commercial alternatives. Due to the limited availability of direct experimental data for this compound, its performance characteristics are inferred from studies on structurally similar benzoylformate derivatives. This document aims to offer a valuable resource for professionals engaged in photopolymerization applications, including in the development of novel drug delivery systems and medical devices.
Introduction to Photoinitiators
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. The efficiency of a photoinitiator is a critical factor in the curing process of photosensitive materials. This compound is a Norrish Type I photoinitiator.[1] This class of initiators undergoes α-cleavage upon excitation to form a benzoyl radical and another radical fragment, both of which can initiate polymerization.[1][2]
Comparative Performance Data
The following tables summarize the key performance indicators for this compound (inferred data) and several widely used commercial photoinitiators.
Table 1: Spectroscopic and Photochemical Properties
| Photoinitiator | Chemical Structure | Type | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) |
| This compound | Inferred Structure | Norrish Type I | ~365 (inferred) | Moderate (inferred) | Moderate to High (inferred) |
| Methyl Benzoylformate (MBF) | C₆H₅COCOOCH₃ | Norrish Type I | ~255, with tail absorption to >365 | Low at >365nm | - |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | (CH₃)₃C₆H₂CO)P(O)(C₆H₅)₂ | Norrish Type I | ~380 | High | High |
| BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) | ((CH₃)₃C₆H₂CO)₂P(O)C₆H₅ | Norrish Type I | ~370 | High | High |
| Benzophenone | (C₆H₅)₂CO | Norrish Type II | ~250, 340 | High | - |
| Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) | C₁₃H₁₆O₂ | Norrish Type I | ~245, 280, 330 | High | ~0.5 |
Note: Data for commercial photoinitiators are compiled from various sources. The data for this compound is an educated estimation based on the behavior of other benzoylformate derivatives.
Table 2: Photopolymerization Efficiency
| Photoinitiator | Monomer System | Light Source | Curing Depth | Polymerization Rate | Final Conversion (%) |
| This compound (inferred) | Acrylates | LED (365-405 nm) | Good | High | High |
| Modified Methyl Benzoylformate * | 1,6-hexanediol diacrylate | LED (365 nm) | - | High | 82% in 250s |
| TPO | Acrylates | LED (385-405 nm) | Excellent | Very High | >90% |
| BAPO | Acrylates | LED (385-405 nm) | Excellent | Very High | >90% |
| Benzophenone/Amine | Acrylates | Mercury Lamp (365 nm) | Moderate | Moderate | ~80-90% |
| Irgacure 184 | Acrylates | Mercury Lamp (365 nm) | Good | High | >90% |
*Data from a patent on a long-wavelength methyl benzoylformate derivative, which is structurally related to the topic compound.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of photoinitiators. These protocols are based on established standards and scientific literature.
1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar extinction coefficient of the photoinitiator.
-
Methodology:
-
Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile) at various known concentrations (e.g., 10⁻⁵ to 10⁻³ M).
-
Use a UV-Vis spectrophotometer to measure the absorbance of each solution in a quartz cuvette (1 cm path length) over a wavelength range of 200-500 nm.
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
-
The molar extinction coefficient (ε) at λmax is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
-
2. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
-
Objective: To monitor the kinetics of photopolymerization by measuring the decrease in the concentration of monomer double bonds.
-
Methodology:
-
Prepare a formulation containing the monomer (e.g., an acrylate), the photoinitiator at a specific concentration (e.g., 0.1-2 wt%), and any other additives.
-
Place a thin film of the formulation between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Position the sample in an FTIR spectrometer equipped with a light source (e.g., a UV-LED lamp with a specific wavelength).
-
Monitor the decrease in the peak area of the C=C double bond stretching vibration (typically around 1635 cm⁻¹ for acrylates) in real-time upon irradiation.
-
The degree of conversion is calculated as a function of time using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
3. Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the polymerization rate and overall conversion.
-
Methodology:
-
Place a small, accurately weighed sample of the photocurable formulation into a DSC pan.
-
Place the pan in the Photo-DSC instrument under an inert atmosphere (e.g., nitrogen).
-
Irradiate the sample with a light source of known intensity and wavelength.
-
Measure the heat flow as a function of time. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the overall conversion.
-
4. Depth of Cure Measurement
-
Objective: To determine the maximum thickness of a formulation that can be effectively cured under specific irradiation conditions.
-
Methodology (Scrape Test):
-
Fill a mold of a specific depth (e.g., a cylindrical mold) with the photocurable formulation.
-
Irradiate the top surface of the sample for a defined period with a light source of known intensity.
-
After curing, remove the uncured material from the bottom of the sample.
-
Measure the thickness of the cured portion using a caliper. This thickness is the depth of cure.
-
Visualizations
Photoinitiation Mechanism of Norrish Type I Photoinitiators
References
A Comparative Analysis of Experimental Data and Computational Predictions for Ethyl 3-(methylthio)propionate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-referencing of experimental data with computational predictions for Ethyl 3-(methylthio)propionate. This document aims to offer a detailed comparison to support further research and development.
Ethyl 3-(methylthio)propionate is a sulfur-containing ester known for its characteristic fruity and pineapple-like aroma, leading to its use as a flavoring agent in the food industry.[1][2] Beyond its organoleptic properties, understanding its physicochemical characteristics, biological activity, and safety profile is crucial for its broader applications. This guide presents a side-by-side comparison of experimentally determined values and computationally predicted data for key parameters of this compound.
Physicochemical Properties: Experimental vs. Predicted
A comparison of the experimental and computationally predicted physicochemical properties of Ethyl 3-(methylthio)propionate reveals a good correlation, highlighting the increasing accuracy of in silico models.
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Molecular Formula | C6H12O2S | C6H12O2S | [3][4] | ChemAxon |
| Molecular Weight | 148.22 g/mol | 148.23 g/mol | [3][4] | ChemAxon |
| Boiling Point | 197 °C (at 760 mmHg) | 196.5 °C | [2] | ChemAxon |
| Density | 1.032 g/mL at 25°C | 1.03 g/mL | [2] | ChemAxon |
| Refractive Index | 1.460 at 20°C | 1.46 | [2] | ChemAxon |
| Flash Point | 81 °C (closed cup) | 78.9 °C | [2] | ChemAxon |
| LogP | Not Available | 1.34 | ChemAxon | |
| Water Solubility | Not Available | 5.3 g/L | ALOGPS |
Spectroscopic Data Analysis
Spectroscopic data is fundamental for the structural elucidation and identification of compounds. Experimental spectra from various databases are compared with predictions from computational software.
| Spectrum Type | Experimental Data Source | Predicted Data Source | Key Features |
| ¹H NMR | PubChem | Not Available | Signals corresponding to ethyl and methylthiopropionyl groups. |
| ¹³C NMR | PubChem | Not Available | Resonances for carbonyl, ester, and sulfur-linked carbons. |
| Mass Spectrometry (EI) | NIST WebBook | Not Available | Molecular ion peak and characteristic fragmentation pattern.[5] |
| Infrared (IR) | PubChem | Not Available | Strong C=O stretch, C-O stretch, and C-S vibrations. |
ADMET Profile: In Silico Predictions
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for its development as a safe and effective agent. In the absence of extensive experimental ADMET data for Ethyl 3-(methylthio)propionate, computational predictions offer valuable insights. The following data was generated using the pk-CSM computational tool.
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (log mol/L) | -1.443 | Moderately soluble |
| Caco-2 Permeability (log Papp) | 1.139 | High permeability |
| Intestinal Absorption (%) | 95.8 | Readily absorbed |
| Skin Permeability (log Kp) | -2.73 | Low skin permeability |
| Distribution | ||
| VDss (log L/kg) | -0.06 | Low distribution to tissues |
| BBB Permeability (log BB) | -0.491 | Does not readily cross the blood-brain barrier |
| CNS Permeability (log PS) | -1.611 | Low permeability into the central nervous system |
| Metabolism | ||
| CYP2D6 Substrate | No | Not a substrate of CYP2D6 |
| CYP3A4 Substrate | Yes | Substrate of CYP3A4 |
| CYP1A2 Inhibitor | No | Not an inhibitor of CYP1A2 |
| CYP2C19 Inhibitor | No | Not an inhibitor of CYP2C19 |
| CYP2C9 Inhibitor | No | Not an inhibitor of CYP2C9 |
| CYP2D6 Inhibitor | No | Not an inhibitor of CYP2D6 |
| CYP3A4 Inhibitor | No | Not an inhibitor of CYP3A4 |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.457 | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Unlikely to inhibit hERG channel |
| Oral Rat Acute Toxicity (LD50) | 2.76 mol/kg | Low acute toxicity |
| Hepatotoxicity | No | Unlikely to be hepatotoxic |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard in vitro method to assess the potential cytotoxicity of Ethyl 3-(methylthio)propionate.
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Ethyl 3-(methylthio)propionate is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 or 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[6]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells.
Cytotoxicity Assay Workflow
Potential Biological Signaling Pathway
While the specific biological targets of Ethyl 3-(methylthio)propionate are not well-characterized, its structural similarity to short-chain fatty acids (SCFAs) suggests potential involvement in metabolic signaling pathways. SCFAs are known to influence cellular processes by acting as signaling molecules.[7][8][9] One such pathway is the regulation of lipid metabolism through the activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
Inferred SCFA-like Signaling Pathway
This proposed pathway suggests that Ethyl 3-(methylthio)propionate, acting as an analog of short-chain fatty acids, could potentially modulate gene expression related to lipid metabolism through both receptor-mediated and epigenetic mechanisms. Further experimental validation is required to confirm this hypothesis. The activation of G-protein coupled receptors and inhibition of histone deacetylases by short-chain fatty acids can lead to downstream effects on cellular processes, including inflammation and metabolism.[10]
Conclusion
This guide demonstrates a strong concordance between the experimental and computationally predicted physicochemical properties of Ethyl 3-(methylthio)propionate. The in silico ADMET predictions provide a valuable preliminary safety and pharmacokinetic profile, suggesting good oral bioavailability and low toxicity. While the specific biological targets remain to be fully elucidated, its structural similarity to SCFAs points towards potential roles in metabolic regulation. The provided experimental protocol for cytotoxicity assessment offers a starting point for further in vitro studies. The integration of computational predictions with experimental data, as presented here, is a powerful approach to accelerate the understanding and potential applications of compounds like Ethyl 3-(methylthio)propionate in various scientific and industrial fields.
References
- 1. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]
- 2. Ethyl 3-(methylthio)propionate ≥99%, FCC, FG | 13327-56-5 [sigmaaldrich.com]
- 3. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 6. Cytotoxicity of authentic standards of flavors chemicals [bio-protocol.org]
- 7. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 9. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Comparative Guide to Byproduct Analysis in Reactions of Ethyl 3-(methylthio)benzoylformate
For researchers, scientists, and professionals in drug development, the purity of a chemical reaction is paramount. The presence of even minor byproducts can have significant impacts on the efficacy, safety, and regulatory approval of a final product. This guide provides a comprehensive analysis of potential reaction byproducts from Ethyl 3-(methylthio)benzoylformate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a scarcity of direct experimental literature on this specific compound's byproducts, this guide presents a predictive analysis based on the reactivity of its functional groups, alongside a robust comparison of analytical methodologies for their detection and characterization.
This compound possesses three key reactive sites: the α-keto ester, the methylthio group, and the aromatic ring. Side reactions at these sites can lead to a variety of impurities. Understanding these potential byproducts is the first step in developing strategies to minimize their formation and to implement effective analytical controls.
Predicted Reaction Byproducts of this compound
The following table outlines potential byproducts that may arise from common synthetic transformations involving this compound, based on the known reactivity of its constituent functional groups.
| Byproduct Class | Potential Byproduct Structure | Plausible Reaction Pathway | Significance |
| Oxidation Products | Ethyl 3-(methylsulfinyl)benzoylformate | Oxidation of the thioether to a sulfoxide. | Can alter biological activity and solubility. |
| Ethyl 3-(methylsulfonyl)benzoylformate | Further oxidation of the thioether to a sulfone. | Significant change in polarity and chemical properties. | |
| Hydrolysis Products | 3-(Methylthio)benzoylformic acid | Hydrolysis of the ethyl ester. | Can impact reaction pH and lead to further side reactions. |
| Reduction Products | Ethyl 3-(methylthio)mandelate | Reduction of the ketone to a secondary alcohol. | A common byproduct in reduction reactions. |
| Decarbonylation Products | Ethyl 3-(methylthio)benzoate | Loss of the carbonyl group adjacent to the ester. | Can be a significant impurity in high-temperature reactions. |
| Ring Substitution Products | Isomeric Ethyl (methylthio)benzoylformates | Electrophilic aromatic substitution at other positions on the ring. | Difficult to separate from the desired product. |
Comparative Analysis of Analytical Techniques
The effective identification and quantification of the aforementioned byproducts require the use of sophisticated analytical techniques. The choice of method will depend on the specific byproducts of interest, the complexity of the reaction mixture, and the required level of sensitivity.
| Analytical Technique | Principle | Information Provided | Sensitivity | Resolution | Primary Application |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. | Molecular weight and fragmentation pattern for structural elucidation of volatile byproducts. | High (ppb-ppm) | High | Identification of thermally stable, volatile byproducts. |
| LC-MS | Separates compounds based on their affinity for a stationary phase, followed by mass-based identification. | Molecular weight and fragmentation pattern for a wide range of non-volatile and thermally labile byproducts. | Very High (ppb-ppt) | Very High | Broad-spectrum analysis of complex reaction mixtures. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural elucidation and quantification of major byproducts. | Moderate (ppm-high %) | High | Definitive identification of unknown byproducts and isomeric differentiation. |
| HPLC | Separates compounds based on their differential partitioning between a mobile and stationary phase. | Quantification of known byproducts and isolation for further analysis. | High (ppm) | Very High | Purity assessment and preparative separation of byproducts. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the sample to identify functional groups. | Identification of functional groups present in byproducts. | Low | Low | Quick screening for the presence of certain types of byproducts (e.g., hydrolysis). |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
Objective: To separate, identify, and quantify volatile byproducts in a reaction mixture containing this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize polar byproducts (e.g., carboxylic acids) using a silylating agent (e.g., BSTFA) to increase their volatility.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on the expected concentration of byproducts).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify peaks corresponding to byproducts by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).
-
Quantify byproducts using an internal standard or by relative peak area percentages.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Byproduct Analysis
Objective: To separate and quantify non-volatile byproducts, including isomers and hydrolysis products.
Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of the crude reaction mixture in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength where the main compound and expected byproducts absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Identify byproduct peaks by their retention times relative to the main product.
-
Quantify byproducts by comparing their peak areas to a calibration curve generated from pure standards, if available, or by area percentage.
-
Visualizing Reaction Pathways and Analytical Workflows
To further clarify the relationships between this compound, its potential byproducts, and the analytical strategies for their identification, the following diagrams are provided.
Caption: Predicted reaction pathways for byproduct formation.
Caption: Logical workflow for byproduct analysis.
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 3-(methylthio)benzoylformate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 3-(methylthio)benzoylformate, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value (for similar compounds) | Source |
| Physical State | Liquid | [1] |
| Appearance | Light yellow | [1] |
| Odor | Stench | [1] |
| Solubility | No information available | [1] |
| Flash Point | 81 °C (177.8 °F) - closed cup (for Ethyl 3-(methylthio)propionate) | |
| Incompatible Materials | Oxidizing agents, strong acids, strong bases | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste.[3][4] Adherence to the following procedural steps is mandatory to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.[5]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid violent reactions or the generation of toxic fumes.[6]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][6]
-
The container must be in good condition with a secure, tightly fitting lid.[4]
-
Keep the waste container closed at all times, except when adding waste.[4][6]
3. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[3]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][4]
-
Include the date of waste generation, the laboratory or room number, and the name of the principal investigator or responsible person.[3]
-
If the container holds a mixture, list all chemical components and their approximate concentrations.[3]
4. Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]
-
The SAA should be a secondary containment system to capture any potential leaks or spills.[5]
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
5. Disposal Request and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.[3][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[3]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a chemical waste manifest or an online request form.[3]
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., sand, dry lime, or soda ash) to contain and collect the spilled liquid.[2]
-
Place the contaminated absorbent material into a designated hazardous waste container and label it accordingly.
-
For large spills, or if you are not equipped or trained to handle the spill, contact your EHS office or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 3-methylthiopropionate(13327-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistics for Handling Ethyl 3-(methylthio)benzoylformate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 3-(methylthio)benzoylformate, a compound that requires careful management due to its chemical properties. The following procedural guidance is based on best practices for handling analogous compounds, such as benzoylformates and thioethers.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Category | Minimum Requirement | Recommended for Splash or Aerosol Risk |
| Eye and Face | Safety glasses with side shields.[1][2] | Chemical safety goggles and a full-face shield.[1][3] |
| Body Protection | A standard laboratory coat.[2][3] | A chemical-resistant apron over a lab coat.[4] For significant exposure risk, a chemical-resistant suit may be necessary.[5] |
| Hand Protection | Disposable nitrile gloves.[1][3] It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[6] | Double-gloving with nitrile gloves or wearing a more robust chemical-resistant glove (e.g., butyl rubber) over a nitrile glove.[1][7] |
| Footwear | Closed-toe shoes, preferably made of a non-porous material like leather.[8][9] | Chemical-resistant boots or shoe covers.[7][10] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[8][11][12] | For operations with a high potential for aerosol generation or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound.
Disposal Plan
Proper chemical waste management is critical to ensure environmental protection and regulatory compliance. The disposal of this compound and associated materials should follow a clearly defined plan.
| Waste Stream | Collection Container | Disposal Procedure |
| Liquid Waste | A clearly labeled, sealed, and compatible waste container (e.g., glass or polyethylene). The container should be kept in secondary containment. | Collect all liquid waste containing this compound. Do not mix with incompatible waste streams. The container should be sent for incineration or other approved chemical waste treatment through the institution's environmental health and safety office.[13] |
| Solid Waste | A labeled, sealed plastic bag or container for solid chemical waste. | Includes contaminated gloves, paper towels, and other disposable materials. This waste should be disposed of as solid chemical waste, not in the regular trash.[11] |
| Sharps | A designated sharps container. | Any needles or other sharps contaminated with the compound should be placed in a sharps container for proper disposal. |
| Unused or Expired Product | The original container, or a compatible and clearly labeled waste container. | Should be disposed of as hazardous waste through the institutional waste management program. Do not pour down the drain.[12] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
For any significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) of the compound or a similar one to the medical personnel.[13] In case of a spill, evacuate the area, and if it is safe to do so, contain the spill with an inert absorbent material and dispose of it as hazardous waste.[13][14]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. wcu.edu [wcu.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. mu-intel.com [mu-intel.com]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
